Oxyline
Description
Properties
CAS No. |
132741-68-5 |
|---|---|
Molecular Formula |
C30H40S12 |
Molecular Weight |
953.2 g/mol |
IUPAC Name |
3-[14-hydroxy-3-[4-hydroxy-5-[5-[3-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C50H80O17/c1-24-41(53)35(56-7)21-39(60-24)66-45-27(4)63-47(42(54)46(45)58-9)67-44-26(3)62-40(22-36(44)57-8)65-43-25(2)61-38(20-34(43)51)64-30-12-15-48(5)29(19-30)10-11-33-32(48)13-16-49(6)31(14-17-50(33,49)55)28-18-37(52)59-23-28/h18,24-27,29-36,38-47,51,53-55H,10-17,19-23H2,1-9H3 |
InChI Key |
MQKNLRFUHOJEGN-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2C(OC(C(C2OC)O)OC3C(OC(CC3OC)OC4C(OC(CC4O)OC5CCC6(C(C5)CCC7C6CCC8(C7(CCC8C9=CC(=O)OC9)O)C)C)C)C)C)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(C(C2OC)O)OC3C(OC(CC3OC)OC4C(OC(CC4O)OC5CCC6(C(C5)CCC7C6CCC8(C7(CCC8C9=CC(=O)OC9)O)C)C)C)C)C)OC)O |
Other CAS No. |
15432-97-0 |
Synonyms |
3-uzarigenin-3-O-beta-cymaropyranosyl-(1-4)-O-beta-thevetopyranosyl-(1-4)-O-beta-cymaropyranosyl-(1-4)-O-beta digitoxopyranoside oxyline |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Oxyline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and putative biological activity of Oxyline, a cardenolide tetraglycoside isolated from the plant Oxystelma esculentum. The information is compiled from publicly available chemical databases and scientific literature.
Chemical Structure and Identification
Oxyline is a complex natural product belonging to the cardenolide class of steroids. Its structure was first elucidated in 1991 and is characterized by a steroidal aglycone, 3-epi-uzarigenin, attached to a tetrasaccharide chain.[1]
The chemical identity of Oxyline is defined by the following identifiers:
-
IUPAC Name: 3-[14-hydroxy-3-[4-hydroxy-5-[5-[3-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
-
Molecular Formula: C₅₀H₈₀O₁₇
-
CAS Number: 132741-68-5
-
PubChem CID: 195722
The structure consists of the aglycone 3-epi-uzarigenin linked to a chain of four sugar moieties: β-D-digitoxopyranoside, β-D-cymaropyranosyl, β-D-thevetopyranosyl, and another β-D-cymaropyranosyl unit.[1]
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties of Oxyline is presented in the table below. This data is essential for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value | Source |
| Molecular Weight | 953.2 g/mol | PubChem |
| Exact Mass | 952.53955108 Da | PubChem |
| XLogP3-AA (LogP) | 2.8 | PubChem |
| Hydrogen Bond Donors | 6 | PubChem |
| Hydrogen Bond Acceptors | 17 | PubChem |
| Rotatable Bond Count | 11 | PubChem |
| Topological Polar Surface Area | 209 Ų | PubChem |
| Heavy Atom Count | 67 | PubChem |
| Complexity | 1750 | PubChem |
Experimental Protocols
While the full text of the original paper detailing the isolation of Oxyline by Srivastava et al. (1991) is not widely accessible, a general experimental protocol for the isolation and characterization of cardenolide glycosides from plant material can be outlined. This protocol is based on established methodologies for natural product chemistry.
General Workflow for Isolation and Purification
The isolation of Oxyline from the roots of Oxystelma esculentum would typically follow a multi-step process involving extraction, fractionation, and chromatographic purification.
Detailed Methodologies
Plant Material Preparation:
-
The roots of Oxystelma esculentum are collected, washed, and air-dried in the shade to prevent the degradation of thermolabile compounds.
-
The dried roots are then ground into a coarse powder to increase the surface area for efficient extraction.
Extraction:
-
The powdered root material is subjected to exhaustive extraction with a polar solvent, typically methanol or ethanol, at room temperature for several days.
-
The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
The cardenolide glycosides, including Oxyline, are expected to be concentrated in the more polar fractions (ethyl acetate and n-butanol).
Purification:
-
The enriched fraction is subjected to column chromatography over silica (B1680970) gel.
-
The column is eluted with a gradient of solvents, typically chloroform-methanol mixtures of increasing polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TTC) to identify those containing the target compound.
-
Fractions containing Oxyline are pooled and may require further purification using techniques such as Sephadex LH-20 chromatography or preparative high-performance liquid chromatography (HPLC).
Structure Elucidation:
-
The structure of the purified compound is determined using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HMQC, HMBC), are used to determine the connectivity of atoms and the stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight. Fragmentation patterns can provide information about the structure of the aglycone and the sugar sequence.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.
-
-
Chemical methods, such as acid hydrolysis to cleave the glycosidic bonds and identify the individual sugar units and the aglycone, are also employed to confirm the structure.
Biological Activity and Signaling Pathway
General Mechanism of Action of Cardenolides
The inhibition of Na+/K+-ATPase by cardenolides leads to an increase in intracellular sodium concentration. This, in turn, affects the function of the Na+/Ca²+ exchanger, leading to an increase in intracellular calcium concentration. In cardiac muscle cells, this increase in intracellular calcium enhances the force of contraction, which is the basis for the therapeutic use of some cardenolides in treating heart failure. In other cell types, including cancer cells, the disruption of ion homeostasis and the subsequent signaling cascades can lead to apoptosis and cell death.[3]
Studies on Oxystelma esculentum Extracts
While studies on isolated Oxyline are limited, research on crude extracts of Oxystelma esculentum has demonstrated various biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[4][5][6] It is plausible that Oxyline, as a constituent of these extracts, contributes to these observed activities. However, without studies on the purified compound, it is not possible to definitively attribute these effects to Oxyline alone.
Conclusion
Oxyline is a well-characterized cardenolide tetraglycoside from Oxystelma esculentum. Its complex chemical structure has been elucidated, and its physicochemical properties are documented. Based on its structural class, its primary biological target is predicted to be the Na+/K+-ATPase. Further research is required to isolate sufficient quantities of pure Oxyline to perform detailed biological assays and to explore its therapeutic potential, particularly in the context of the traditional medicinal uses of Oxystelma esculentum. This guide provides a foundational understanding for researchers and drug development professionals interested in the further investigation of this natural product.
References
- 1. A cardenolide tetraglycoside from Oxystelma esculentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. The Cardenolide Glycoside Acovenoside A Interferes with Epidermal Growth Factor Receptor Trafficking in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kjmr.com.pk [kjmr.com.pk]
- 6. researchgate.net [researchgate.net]
Unveiling Oxyline: A Technical Guide to its Discovery, Origin, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cardenolide tetraglycoside, Oxyline. It details the initial discovery and isolation of this natural compound from its botanical source, Oxystelma esculentum, and presents a thorough account of the experimental methodologies employed for its structure elucidation. Furthermore, this document summarizes the current understanding of Oxyline's biological activities, supported by available quantitative data, and explores its potential therapeutic implications. Visual diagrams of experimental workflows are provided to facilitate a clear understanding of the processes involved.
Discovery and Origin
Oxyline, a complex cardiac glycoside, was first isolated from the dried roots of the plant Oxystelma esculentum (family: Asclepiadaceae). The discovery was the result of phytochemical investigations into the plant's constituents, which have been traditionally used in Ayurvedic medicine. The seminal work, published in 1991 by Srivastava, Khare, and Khare, detailed the successful isolation and structural characterization of this novel compound.[1][2]
Oxyline is structurally defined as 3-epi-uzarigenin-3-O-beta-D-cymaropyranosyl-(1->4)-O-beta-D-thevetopyranosyl-(1->4)-O-beta-D-cymaropyranosyl-(1->4)-O-beta-D-digitoxopyranoside.[1][2] Its molecular formula is C₅₀H₈₀O₁₇. The identification of Oxyline contributed to the growing class of cardenolides, a group of steroids known for their potent biological activities, particularly their effects on cardiac muscle.
Physicochemical Properties
A summary of the key physicochemical properties of Oxyline is presented in Table 1.
Table 1: Physicochemical Properties of Oxyline
| Property | Value |
| Molecular Formula | C₅₀H₈₀O₁₇ |
| Appearance | Amorphous solid |
| Melting Point | 185-188 °C |
| Optical Rotation | [α]D²⁵ -32.5° (c 0.8, MeOH) |
Experimental Protocols
The following section outlines the detailed methodologies employed in the landmark 1991 study for the isolation and structure elucidation of Oxyline.[1]
Isolation of Oxyline
The isolation of Oxyline from Oxystelma esculentum followed a multi-step extraction and chromatographic process.
Diagram 1: Experimental Workflow for Oxyline Isolation
Caption: Workflow for the isolation of Oxyline.
-
Plant Material: The dried roots of Oxystelma esculentum were coarsely powdered.
-
Extraction: The powdered root material was exhaustively extracted with 95% ethanol in a Soxhlet apparatus.
-
Concentration: The ethanolic extract was concentrated under reduced pressure to yield a viscous mass.
-
Fractionation: The concentrated extract was suspended in water and successively partitioned with petroleum ether, chloroform, and ethyl acetate.
-
Column Chromatography: The ethyl acetate soluble fraction, which showed a positive test for cardenolides, was subjected to column chromatography over silica gel.
-
Elution: The column was eluted with a gradient of chloroform and methanol. Fractions were collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing a component with a specific Rf value corresponding to Oxyline were combined and further purified by preparative TLC to yield the pure compound.
Structure Elucidation
The chemical structure of Oxyline was determined through a combination of chemical degradation and spectroscopic analysis.
-
Acid Hydrolysis: Mild acid hydrolysis of Oxyline yielded the aglycone, 3-epi-uzarigenin, and a mixture of sugars. The sugars were identified as D-digitoxose, D-cymarose, and D-thevetose by comparison with authentic samples using paper chromatography.
-
Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: The IR spectrum showed characteristic absorptions for hydroxyl groups, a lactone ring, and glycosidic linkages.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provided detailed information about the stereochemistry of the aglycone and the anomeric configurations of the sugar units.
-
Mass Spectrometry (MS): Fast Atom Bombardment (FAB) mass spectrometry was used to determine the molecular weight and the sequence of the sugar moieties in the glycoside chain.
-
Biological Activity
While the initial discovery of Oxyline focused on its chemical characterization, subsequent research on Oxystelma esculentum extracts has revealed a range of biological activities, including cytotoxic and anti-inflammatory properties.[3][4] However, there is a notable lack of studies on the specific bioactivity of purified Oxyline.
Recent studies on the crude extracts of Oxystelma esculentum have demonstrated cytotoxic effects against several human cancer cell lines.
Table 2: Cytotoxicity of Oxystelma esculentum Extracts
| Cell Line | Extract Type | IC₅₀ (µg/mL) | Reference |
| Ovarian (OVCAR3) | Methanolic | Not specified, but showed dose-dependent cytotoxicity | [3] |
| Breast (T47D) | Methanolic | 42.82 | [3] |
| Cervical (HeLa) | Methanolic | Not specified, but showed dose-dependent cytotoxicity | [3] |
| Various Cancer Cell Lines | Hydroalcoholic | ~230 | [1] |
It is important to note that these values represent the activity of a complex mixture of compounds within the plant extract and not of Oxyline alone. As a cardenolide, Oxyline is presumed to contribute to this observed cytotoxicity, given that this class of compounds is known to inhibit the Na⁺/K⁺-ATPase enzyme, a critical ion pump in mammalian cells.
Diagram 2: Proposed Mechanism of Action for Cardenolides
Caption: Proposed mechanism of action for cardenolides like Oxyline.
Further research is imperative to isolate sufficient quantities of pure Oxyline and perform detailed in vitro and in vivo studies to determine its specific biological activities, potency, and mechanism of action.
Conclusion and Future Directions
The discovery of Oxyline from Oxystelma esculentum represents a significant contribution to the field of natural product chemistry. The detailed experimental protocols for its isolation and structure elucidation provide a valuable reference for researchers working with similar compounds. While the biological activity of the host plant's extracts is promising, the specific pharmacological profile of Oxyline remains largely unexplored. Future research should focus on:
-
Developing efficient methods for the synthesis or semi-synthesis of Oxyline to enable further biological evaluation.
-
Conducting comprehensive in vitro and in vivo studies to determine the cytotoxic, anti-inflammatory, and other potential therapeutic activities of purified Oxyline.
-
Investigating the precise molecular mechanism of action of Oxyline, particularly its interaction with Na⁺/K⁺-ATPase and other potential cellular targets.
A deeper understanding of Oxyline's biological properties will be crucial in assessing its potential as a lead compound for the development of new therapeutic agents.
References
- 1. kjmr.com.pk [kjmr.com.pk]
- 2. A cardenolide tetraglycoside from Oxystelma esculentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory, analgesic, and antipyretic potential of Oxystelma esculentum (L. f.) Sm. using in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Cardenolide Tetraglycosides in Oxystelma esculentum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxystelma esculentum, a plant species belonging to the Asclepiadaceae family, is a known source of various phytochemicals, including the therapeutically significant cardenolide glycosides. This technical guide provides a comprehensive overview of the current knowledge on cardenolide tetraglycosides found in this plant, with a particular focus on the identified compound "oxyline." The document summarizes the available data on the chemical composition of O. esculentum, details generalized experimental protocols for the isolation and characterization of its cardenolides, and discusses their potential mechanism of action. Due to the limited availability of specific quantitative data for oxyline in publicly accessible literature, this guide also presents data from structurally related compounds to infer potential biological activities and signaling pathways. This paper aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of cardenolides from Oxystelma esculentum.
Data Presentation
While specific quantitative data for the cardenolide tetraglycoside oxyline from Oxystelma esculentum is scarce in the available literature, this section summarizes the known chemical constituents of the plant to provide a broader context for researchers. Furthermore, a table on the cytotoxic activities of other cardenolide glycosides is included to offer insights into the potential biological effects of compounds from this class.
Table 1: Phytochemical Composition of Oxystelma esculentum
| Phytochemical Class | Presence in Plant Extract | Reference(s) |
| Cardenolides | Present in roots | [1] |
| Pregnane Glycosides | Present in roots | [1] |
| Flavonoids | Present in ethanolic extract | [2] |
| Phenolic Compounds | Present in ethanolic extract | [2] |
| Alkaloids | Present | [2] |
| Glycosides | Present | [2] |
| Saponins | Present | [2] |
| Terpenoids | Present | [2] |
| Tannins | Present | [2] |
Table 2: Cytotoxic Activity of Selected Cardenolide Glycosides from other Plant Sources
| Cardenolide Glycoside | Plant Source | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Calactin | Calotropis procera | A549 (Lung) | 0.036 | [3] |
| Calactin | Calotropis procera | HeLa (Cervical) | 0.083 | [3] |
| Corotoxigenin 3-O-glucopyranoside | Asclepias subulata | A549 (Lung) | 3.0 | [4] |
| Desglucouzarin | Asclepias subulata | A549 (Lung) | 1.0 | [4] |
| 12, 16-dihydroxicalotropin | Asclepias subulata | A549 (Lung) | 3.0 | [4] |
| Calotropin | Asclepias subulata | A549 (Lung) | 0.2 | [4] |
Note: The data in Table 2 is provided for comparative purposes and to indicate the potential for cytotoxic activity of cardenolide glycosides. The specific activity of oxyline from Oxystelma esculentum may differ.
Experimental Protocols
The following is a generalized experimental protocol for the isolation and characterization of cardenolide tetraglycosides from the roots of Oxystelma esculentum, based on standard methodologies for natural product chemistry. The specific details for the isolation of oxyline as described by Srivastava et al. (1991) could not be fully retrieved.
2.1. Plant Material Collection and Preparation
-
Collection: The roots of Oxystelma esculentum are collected and authenticated by a plant taxonomist.
-
Preparation: The collected roots are washed thoroughly with water to remove any adhering soil and debris. They are then air-dried in the shade for several weeks until they are completely dry and brittle.
-
Pulverization: The dried roots are ground into a coarse powder using a mechanical grinder.
2.2. Extraction
-
Solvent Extraction: The powdered root material is subjected to sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like petroleum ether or hexane (B92381) to remove lipids, followed by a medium-polarity solvent like chloroform (B151607), and finally a polar solvent such as methanol (B129727) or ethanol. This is typically performed in a Soxhlet apparatus for exhaustive extraction.
-
Concentration: The different solvent extracts are concentrated under reduced pressure using a rotary evaporator to obtain crude extracts.
2.3. Isolation and Purification
-
Preliminary Fractionation: The crude methanolic or ethanolic extract, which is expected to contain the glycosides, is subjected to preliminary fractionation. This can be achieved by solvent-solvent partitioning between water and n-butanol. The butanol fraction would contain the more polar glycosides.
-
Column Chromatography: The butanol fraction is then subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of chloroform and methanol, with the polarity of the mobile phase gradually increasing.
-
Thin Layer Chromatography (TLC): Fractions are collected and monitored by TLC using a suitable solvent system (e.g., chloroform:methanol mixtures). The spots corresponding to potential cardenolides can be visualized by spraying with Liebermann-Burchard reagent and heating.
-
Preparative TLC or HPLC: Fractions showing similar TLC profiles are pooled and further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a mobile phase of methanol-water or acetonitrile-water mixtures to yield the pure cardenolide tetraglycoside.
2.4. Structure Elucidation
The structure of the isolated pure compound is elucidated using a combination of spectroscopic techniques:
-
UV-Visible Spectroscopy: To identify the presence of the α,β-unsaturated lactone ring characteristic of cardenolides.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), carbonyl (C=O), and C=C double bonds.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule, which helps in identifying the aglycone and the sugar sequence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are conducted to determine the complete structure of the aglycone and the sugar moieties, as well as the linkages between them.
Mandatory Visualization
3.1. Experimental Workflow
Caption: Generalized workflow for the isolation and identification of cardenolide tetraglycosides.
3.2. Signaling Pathway
The primary mechanism of action for cardenolides is the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cells.
Caption: The signaling pathway of cardenolide-mediated Na+/K+-ATPase inhibition.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Anti-inflammatory, analgesic, and antipyretic potential of Oxystelma esculentum (L. f.) Sm. using in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic cardenolides from the latex of Calotropis procera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptotic activities of cardenolide glycosides from Asclepias subulata - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Physical and Chemical Properties of Oxyline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyline is a complex natural product identified in the plant Oxystelma esculentum.[1][2] This document provides a comprehensive overview of its known physical and chemical properties based on available data. It is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. Due to the limited specific experimental data on Oxyline in the public domain, this guide also presents a generalized experimental workflow for the characterization of such novel natural products.
Physicochemical and Structural Data
The primary source of physicochemical data for Oxyline is the PubChem database.[1] These properties are computationally predicted and provide a valuable starting point for experimental design.
Table 1: Physical and Chemical Properties of Oxyline
| Property | Value | Source |
| Molecular Formula | C50H80O17 | PubChem[1] |
| Molecular Weight | 953.2 g/mol | PubChem[1] |
| Monoisotopic Mass | 952.53955108 Da | PubChem[1] |
| IUPAC Name | 3-[14-hydroxy-3-[4-hydroxy-5-[5-[3-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | PubChem[1] |
| CAS Number | 132741-68-5 | PubChem[1] |
| Synonyms | 3-Uzarigenin-3-O-beta-cymaropyranosyl-(1->4)-O-beta-thevetopyranosyl-(1->4)-O-beta-cymaropyranosyl-(1->4)-O-beta digitoxopyranoside | PubChem[1] |
| Topological Polar Surface Area | 209 Ų | PubChem[1] |
| Heavy Atom Count | 67 | PubChem[1] |
| Complexity | 1750 | PubChem[1] |
| XLogP3-AA (Predicted) | 2.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 5 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 17 | PubChem[1] |
| Rotatable Bond Count | 11 | PubChem[1] |
Experimental Protocols
Specific experimental protocols for the isolation and characterization of Oxyline are not detailed in the currently available literature. However, a general workflow for the investigation of a novel plant-derived natural product, such as Oxyline from Oxystelma esculentum, would typically involve the following stages.
Signaling Pathways and Mechanism of Action
Currently, there is no specific information available in the public scientific literature regarding the biological activity, mechanism of action, or any associated signaling pathways for Oxyline. The plant from which it is derived, Oxystelma esculentum, has been used in traditional medicine for various purposes, but the molecular targets of its individual chemical constituents like Oxyline have not been elucidated.[2]
To determine the biological effects of Oxyline, a systematic investigation would be required, starting with broad biological screening followed by more focused mechanism-of-action studies. The diagram below illustrates a logical relationship for initiating such an investigation.
Oxyline is a large, complex natural product with a defined chemical structure but limited experimentally determined physicochemical and biological data. The information provided in this guide, particularly the computationally predicted properties, serves as a crucial starting point for further research. The generalized experimental workflows presented offer a roadmap for the systematic investigation of Oxyline to unlock its potential therapeutic applications. Future research should focus on the isolation of sufficient quantities of Oxyline to enable comprehensive spectroscopic analysis, physicochemical testing, and biological screening to elucidate its mechanism of action and potential role in drug discovery.
References
Unraveling Oxyline (C50H80O17): A Compound Shrouded in Obscurity
Despite a confirmed chemical identity, the steroidal glycoside Oxyline (C50H80O17) remains a molecule of profound scientific ambiguity. A thorough investigation into its biological functions, mechanisms of action, and experimental history reveals a significant void in the scientific literature, precluding the creation of an in-depth technical guide for researchers and drug development professionals.
Oxyline, with the molecular formula C50H80O17, is cataloged in the PubChem database, which provides its fundamental chemical properties.[1] Its IUPAC name is 3-[14-hydroxy-3-[4-hydroxy-5-[5-[3-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one and it is also identified by the CAS number 132741-68-5.[1] The structure suggests it belongs to the class of cardiac glycosides, a well-known group of naturally derived compounds with significant pharmacological effects, particularly on cardiovascular tissue.
However, extensive searches for scientific publications detailing the biological activity, pharmacological properties, or any experimental data related to Oxyline have proven fruitless. There is a conspicuous absence of research articles, clinical trials, or any form of technical documentation that would shed light on its potential therapeutic applications or underlying mechanisms of action.
The inquiry into "Oxyline" is further complicated by the prevalence of a commercial entity named "Oxiline," which specializes in the manufacturing and distribution of medical monitoring devices such as pulse oximeters and blood pressure monitors. This has led to a considerable amount of irrelevant search results, obscuring the already scarce information about the chemical compound.
Due to this profound lack of available scientific data, it is not possible to fulfill the request for an in-depth technical guide that includes:
-
Quantitative Data Presentation: No quantitative data, such as IC50 values, binding affinities, or pharmacokinetic parameters, have been published for Oxyline.
-
Experimental Protocols: Detailed methodologies for key experiments are nonexistent as no such experiments appear to have been documented in the scientific literature.
-
Signaling Pathway and Workflow Diagrams: Without any information on its mechanism of action, it is impossible to create diagrams of signaling pathways or experimental workflows.
References
In-depth Technical Guide on the Biological Activity of Oxyline
To: Researchers, scientists, and drug development professionals
Subject: Comprehensive Review of the Biological Activity of Oxyline (C50H80O17)
1. Executive Summary
This document provides a comprehensive overview of the current scientific understanding of the biological activity of Oxyline, a natural product identified with the chemical formula C50H80O17. Despite its identification and structural elucidation, a thorough review of publicly accessible scientific literature and chemical databases reveals a significant gap in the knowledge regarding its biological effects. At present, there is no published data detailing the mechanism of action, signaling pathways, or quantitative biological activity of Oxyline. This guide outlines the known information and highlights the absence of experimental data, thereby identifying a clear area for future research.
2. Introduction
Oxyline is a chemical entity cataloged in the PubChem database with the unique identifier CID 195722. Its molecular formula is C50H80O17. While its chemical structure has been described, its biological function remains uncharacterized in the public domain. This guide serves to collate the available information on Oxyline and to underscore the current lack of data on its bioactivity, which is a critical prerequisite for any drug development or therapeutic application.
3. Chemical Identity
-
IUPAC Name: 3-[14-hydroxy-3-[4-hydroxy-5-[5-[3-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
-
Molecular Formula: C50H80O17
-
PubChem CID: 195722
4. Biological Activity
A comprehensive search of scientific databases, including PubMed, Scopus, and Google Scholar, yielded no peer-reviewed articles or conference proceedings detailing the biological activity of Oxyline (C50H80O17). Consequently, there is no quantitative data, such as IC50 or EC50 values, to summarize in tabular format. Furthermore, no experimental protocols related to the biological assessment of Oxyline have been published.
5. Signaling Pathways
The absence of research into the biological effects of Oxyline means that there is no information available on its potential targets or the signaling pathways it may modulate. Therefore, no signaling pathway diagrams can be generated at this time.
6. Future Directions
The lack of information on the biological activity of Oxyline presents a clear opportunity for novel research. The following steps are recommended to elucidate its potential therapeutic value:
-
In Vitro Screening: A broad-based in vitro screening campaign against a panel of disease-relevant targets (e.g., kinases, GPCRs, ion channels, nuclear receptors) would be the first step in identifying potential biological activity.
-
Phenotypic Screening: High-content phenotypic screening using various cell-based models of disease (e.g., cancer cell lines, primary neurons, immune cells) could reveal unexpected biological effects and provide clues to its mechanism of action.
-
Target Deconvolution: Should any biological activity be identified, subsequent target deconvolution studies would be necessary to identify the specific molecular targets of Oxyline.
While the chemical structure of Oxyline (C50H80O17) is known, its biological activity remains a complete unknown within the public scientific domain. This guide serves to highlight this critical knowledge gap. For researchers, scientists, and drug development professionals, Oxyline represents an unexplored area of natural product chemistry with the potential for new discoveries. The path forward requires a systematic and thorough investigation of its biological properties through in vitro and phenotypic screening to unlock its potential as a therapeutic agent. Until such data becomes available, no in-depth technical guide on its core biological activity can be fully realized.
An In-depth Technical Guide on the Natural Sources of Oxytetracycline
An important clarification : Initial research indicates that "Oxyline" is not a recognized scientific term for a specific molecule. It is often a trade name for various products, including the antibiotic oxytetracycline (B609801). This guide will focus on oxytetracycline, assuming this is the compound of interest for researchers, scientists, and drug development professionals.
Introduction to Oxytetracycline
Oxytetracycline is a broad-spectrum antibiotic belonging to the tetracycline (B611298) class.[1][2] Discovered in 1950, it was the second tetracycline to be identified.[3][4] It is effective against a wide range of Gram-positive and Gram-negative bacteria, as well as other microorganisms like Chlamydia and Mycoplasma.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA.[1][2][5][6]
Natural Source and Production
The primary natural source of oxytetracycline is the soil-dwelling actinomycete bacterium, Streptomyces rimosus.[1][4][7] This filamentous bacterium produces oxytetracycline as a secondary metabolite.[4] Industrial production of oxytetracycline is achieved through large-scale aerobic submerged fermentation of S. rimosus.[4][8] The fermentation medium is typically complex, containing carbon sources like starches or sugars, a nitrogen source, and various salts to support bacterial growth and antibiotic production.[4][8]
Biosynthesis of Oxytetracycline
Oxytetracycline is a member of the bacterial aromatic polyketide family of natural products.[5][6] Its biosynthesis is catalyzed by a type II polyketide synthase (PKS).[5][6] The process can be broadly divided into three main stages:
-
Backbone Synthesis : The process begins with the formation of an amidated polyketide backbone. This is initiated by the minimal PKS, which consists of a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP).[3][5] These enzymes catalyze the successive decarboxylative condensation of malonyl-CoA extender units.[5][6] A key feature of tetracycline biosynthesis is the use of a malonamate (B1258346) starter unit, which is the source of the C2 amide group.[5]
-
Cyclization : The nascent poly-β-ketone backbone undergoes a series of cyclization reactions. These reactions are mediated by cyclases and other tailoring enzymes.
-
Tailoring Reactions : Following cyclization, the intermediate undergoes further modifications, including oxidations, transfers, and other tailoring steps to yield the final oxytetracycline molecule.[5][6] Anhydrotetracycline is a crucial intermediate in this pathway, which is shared with the biosynthesis of tetracycline.[5]
The genes responsible for oxytetracycline biosynthesis in S. rimosus are organized in a gene cluster.[5][9] Key enzymes in the pathway are encoded by the oxy genes, such as oxyA, oxyB, and oxyC for the minimal PKS, and oxyD for the amidotransferase that produces the malonamate starter unit.[1][5]
Caption: Biosynthetic pathway of oxytetracycline from precursor molecules.
Experimental Protocols
A study on the fermentative production of oxytetracycline by Streptomyces rimosus 12907 utilized industrial by-products.[10]
-
Microorganism : Streptomyces rimosus 12907.
-
Fermentation Medium : A modified medium containing blackstrap molasses, fodder yeast (40% total protein), and rice bran.[10]
-
Fermentation Conditions :
-
Extraction : The fermented medium was extracted with 1-butanol.[10]
-
Yield : Approximately 850 g of crude oxytetracycline was obtained from 700 liters of fermented medium.[10]
Several methods have been developed for the isolation and purification of oxytetracycline from fermentation broth and for the purification of the crude product.
Method 1: Ultrafiltration
This method presents an alternative to the conventional resin decoloration process.[11]
-
Starting Material : Filtered oxytetracycline fermentation broth.
-
Pretreatment (Optional but recommended) : Flocculation of impurities using K2Fe(CN)6-ZnSO4.[11][12]
-
Ultrafiltration :
-
Crystallization : The purified oxytetracycline solution is then subjected to crystallization.
-
Recovery : This method has been shown to increase the recovery yield of oxytetracycline to 98.6% from 95.3% with resin adsorption, and the crystallization yield to 93.3% from 90.58%.[11][12]
Method 2: Two-Step Crystallization
This method is used for the purification of oxytetracycline base.[13]
-
Step 1: Acidification and Crystallization
-
Dissolve the oxytetracycline to be purified in ethanol.
-
Add hydrochloric acid solution and stir until fully dissolved.
-
Cool the solution to between -4 and 8 °C to induce crystal formation.
-
Filter to collect the crystals.
-
-
Step 2: Neutralization and Crystallization
-
Dissolve the crystals from the previous step in high-purity water.
-
Add a sodium bicarbonate solution to adjust the pH to 4-8, causing the purified oxytetracycline to crystallize.
-
Filter to collect the purified crystals.
-
-
Drying : Dry the final crystals to obtain the purified oxytetracycline.
Method 3: Purification via Oxytetracycline Hydrochloride Acetate (B1210297) Intermediate
This process is designed to remove the common impurity, 2-acetyl-2-decarboxamidoöxytetracycline.[14][15]
-
Starting Material : Crude oxytetracycline dihydrate or oxytetracycline hydrochloride.
-
Procedure :
-
Suspend oxytetracycline hydrochloride in glacial acetic acid and stir for several hours.
-
Alternatively, dissolve oxytetracycline dihydrate in glacial acetic acid and add an equimolar amount of hydrochloric acid.
-
The oxytetracycline hydrochloride acetate complex will precipitate.
-
Filter the precipitate, wash with glacial acetic acid and then acetone.
-
Dry the product under reduced pressure.
-
-
Purity : This method can reduce the 2-acetyl-2-decarboxamidoöxytetracycline impurity to 0.3-0.5%.[15]
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common methods for the quantitative analysis of oxytetracycline.
Method: LC-MS/MS for Quantification in Biological Matrices
This method is suitable for the analysis of oxytetracycline in tissues.[16]
-
Sample Preparation :
-
Homogenize 2.0 g of the sample (e.g., shrimp tissue) in a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 1.0 g of NaCl and 10.0 mL of succinic acid extraction solution.
-
Vortex and shake vigorously.
-
Centrifuge to separate the supernatant.
-
-
Solid Phase Extraction (SPE) Cleanup :
-
The supernatant is further treated with oxalic acid and alumina, followed by cleanup using an HLB solid phase extraction cartridge.
-
Elute the oxytetracycline from the SPE cartridge with methanol.
-
-
LC-MS/MS Analysis :
-
Dilute the eluate with 0.1% formic acid.
-
Analyze using a UHPLC-MS/MS system.
-
-
Validation : This method has been validated for various seafood matrices with average recoveries ranging from 57.5% to 83.1%.[16]
Caption: General workflow for the production and analysis of oxytetracycline.
Data Presentation
Table 1: Fermentation and Purification Yields of Oxytetracycline
| Stage | Method/Organism | Starting Material | Outcome/Yield | Reference |
| Fermentation | Streptomyces rimosus 12907 | 700 L of fermentation medium | 850 g of crude oxytetracycline | [10] |
| Purification | Ultrafiltration | Filtered fermentation broth | 98.6% recovery yield | [11][12] |
| Crystallization | Following Ultrafiltration with Pretreatment | Purified oxytetracycline solution | 93.3% crystallization yield | [11][12] |
| Purification | Via hydrochloride acetate intermediate | Crude oxytetracycline dihydrate | Impurity (2-acetyl-2-decarboxamidoöxytetracycline) reduced to 0.3-0.5% | [15] |
Table 2: Quantitative Analysis of Oxytetracycline in Seafood by LC-MS/MS
| Matrix | Spike Levels (ppb) | Average Accuracy Recovery (%) | Relative Standard Deviation (%) | Reference |
| Shrimp | 100, 200, 400 | 74.8 - 83.1 | 1.6 - 2.5 | [16] |
| Tilapia | 100, 200, 400 | 74.8 - 83.1 | 1.6 - 4.4 | [16] |
| Catfish | 100, 200, 400 | 74.8 - 83.1 | 0 - 4.6 | [16] |
| Salmon | 100, 200, 400 | 74.8 - 83.1 | 1.3 - 8.3 | [16] |
| Sea Bass | 100, 200, 400 | 74.8 - 83.1 | 0.6 - 11 | [16] |
| Lobster | 100, 200, 400 | 57.5 | 0.01 - 0.03 | [16] |
Table 3: Analytical Methods for Oxytetracycline and Impurities
| Method | Column | Mobile Phase | Analytes Separated | Reference |
| Isocratic HPLC | PLRP-S 8-microns poly(styrene-divinylbenzene) copolymer | tert.-butanol-0.2 M phosphate (B84403) buffer pH 8.0-0.02 M tetrabutylammonium (B224687) sulphate pH 8-0.0001 M sodium ethylenediaminetetraacetate (B1237979) pH 8.0-water (5.9:10:5:10:78.1, m/v/v/v/v) | Oxytetracycline, 4-epioxytetracycline, tetracycline, anhydrooxytetracycline, α- and β-apooxytetracycline | [17] |
| LC-MS/MS | Xterra MS C18 (100 mm x 2.1 mm i.d., 3.5μm) | Gradient elution (details not specified) | Oxytetracycline, 4-epi-oxytetracycline, tetracycline, 4-epi-tetracycline, 2-acetyl-2-decarboxamido-oxytetracycline, α-apo-oxytetracycline, and β-apo-oxytetracycline | [18] |
| UV-Vis Spectrophotometry | Not applicable | 0.01 N hydrochloric acid | Oxytetracycline | [19] |
References
- 1. Biosynthesis of Oxytetracycline by Streptomyces rimosus: Past, Present and Future Directions in the Development of Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxytetracycline - Wikipedia [en.wikipedia.org]
- 3. Decoding and Engineering Tetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Oxytetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxytetracycline biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fao.org [fao.org]
- 8. ams.usda.gov [ams.usda.gov]
- 9. researchgate.net [researchgate.net]
- 10. The fermentative production of oxytetracycline on industrial by-products by Streptomyces rimosus 12907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ultrafiltration for isolation and purification of oxytetracycline from industrial fermentation broth — Oxford Stem Cell Institute [stemcells.ox.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. CN101921211A - Purification method of oxytetracycline - Google Patents [patents.google.com]
- 14. WO1993020042A1 - Process and intermediate for the purification of oxytetracycline - Google Patents [patents.google.com]
- 15. EP0634995B1 - Process and intermediate for the purification of oxytetracycline - Google Patents [patents.google.com]
- 16. fda.gov [fda.gov]
- 17. Quantitative analysis of oxytetracycline and related substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative analysis of oxytetracycline and its impurities by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Development and validation of an ultraviolet-visible spectrophotometric method for quantifying oxytetracycline for veterinary use [frontiersin.org]
Oxyline: A Cardenolide Glycoside from Traditional Medicine
An In-depth Technical Guide on its Origins, Biological Activity, and Future Therapeutic Potential
Abstract
Oxyline, a complex cardenolide tetraglycoside isolated from the medicinal plant Oxystelma esculentum, represents a compelling subject for modern drug discovery. This technical guide provides a comprehensive overview of Oxyline, situating it within the context of the traditional uses of its source plant and the broader pharmacological class of cardenolides. While specific experimental data on Oxyline is limited, this paper synthesizes the available information on the phytochemistry of Oxystelma esculentum, the known mechanisms of action for cardenolides, and the reported biological activities of the plant's extracts. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore the therapeutic potential of Oxyline, highlighting critical areas for future research, including quantitative biological assays and elucidation of its specific signaling pathways.
Introduction: The Ethnobotanical Context of Oxyline
Oxystelma esculentum, the botanical source of Oxyline, has a rich history in traditional medicine systems, particularly in South and Southeast Asia. Various parts of this plant have been utilized for centuries to treat a wide range of ailments, underscoring its potential as a source of bioactive compounds.
Traditional Medicinal Uses of Oxystelma esculentum
Traditional healers have employed Oxystelma esculentum for numerous therapeutic purposes. The plant's historical applications provide valuable clues for investigating the pharmacological properties of its constituents, including Oxyline.
| Plant Part | Traditional Medicinal Use |
| Whole Plant | Used as a diuretic, laxative, and for the treatment of hepatitis and skin diseases. |
| Leaves | Employed in remedies for digestive discomfort, fever, and inflammatory conditions. |
| Roots | Traditionally used for treating jaundice. |
| Latex (Milky Sap) | Applied topically to treat ulcers. |
Phytochemical Profile of Oxystelma esculentum
Oxystelma esculentum is a rich source of various classes of bioactive compounds, which likely contribute to its diverse traditional uses. The presence of these compounds alongside Oxyline may result in synergistic effects.
| Compound Class | Known Biological Activities |
| Cardenolides | Primarily known for their cardiotonic effects through inhibition of the Na+/K+-ATPase enzyme; also exhibit anticancer properties. |
| Pregnane Glycosides | Exhibit a wide range of activities, including cytotoxic and anti-inflammatory effects. |
| Flavonoids | Possess antioxidant, anti-inflammatory, and anticancer properties. |
| Saponins | Known for their anti-inflammatory and immunomodulatory effects. |
Oxyline: A Cardenolide Tetraglycoside
Oxyline is a specific cardenolide isolated from Oxystelma esculentum. Its complex structure is characteristic of this class of naturally occurring steroids.
Chemical Structure
Oxyline is identified as a cardenolide tetraglycoside. While a detailed structural elucidation is beyond the scope of this guide, its classification as a cardenolide provides a strong basis for predicting its mechanism of action.
The Cardenolide Class and its General Mechanism of Action
Cardenolides are a well-studied class of compounds, with digoxin (B3395198) being a notable example used in the treatment of heart conditions. Their primary molecular target is the Na+/K+-ATPase pump, an essential enzyme found in the cell membrane of animal cells.
The binding of a cardenolide to the Na+/K+-ATPase inhibits its function of pumping sodium ions out of the cell and potassium ions in. This disruption of the ion gradient leads to an increase in intracellular sodium concentration.
The rise in intracellular sodium affects the function of the sodium-calcium exchanger, leading to an increase in intracellular calcium levels. In cardiac muscle, this increase in calcium enhances contractility, which is the basis for the cardiotonic effects of these compounds. In other cell types, such as cancer cells, this ionic and signaling disruption can trigger apoptosis and inhibit proliferation.
Biological Activities of Oxystelma esculentum Extracts: An Indication of Oxyline's Potential
Cytotoxic Activity
Hydroalcoholic extracts of Oxystelma esculentum have demonstrated dose-dependent cytotoxic effects against various human cancer cell lines.
| Cell Line | Cancer Type | Observed Effect |
| T47D | Breast Cancer | Extracts showed the highest sensitivity in this cell line, indicating potential for development as an anticancer agent for breast cancer. |
| OVCAR3 | Ovarian Cancer | Significant cytotoxic potential was observed. |
| HeLa | Cervical Cancer | Moderate cytotoxic effects were noted. |
Note: The reported IC50 values are for the whole plant extract and not for isolated Oxyline.
Anti-inflammatory Activity
The traditional use of Oxystelma esculentum for inflammatory conditions is supported by modern scientific investigations of its extracts. The presence of flavonoids and saponins, in addition to cardenolides, likely contributes to these effects.
Experimental Protocols: A Framework for Future Research
To fully elucidate the therapeutic potential of Oxyline, rigorous scientific investigation is required. The following outlines key experimental protocols that should be employed.
Isolation and Purification of Oxyline
A standardized protocol for the isolation and purification of Oxyline from Oxystelma esculentum is the first critical step. This would typically involve:
-
Extraction: Maceration or Soxhlet extraction of the dried plant material with a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Fractionation: Liquid-liquid partitioning of the crude extract to separate compounds based on polarity.
-
Chromatography: Column chromatography (e.g., silica (B1680970) gel) followed by high-performance liquid chromatography (HPLC) for the final purification of Oxyline.
A proposed workflow for the isolation of Oxyline is depicted below.
Caption: A generalized workflow for the isolation and purification of Oxyline.
In Vitro Bioassays
To confirm that Oxyline acts as a typical cardenolide, its inhibitory effect on the Na+/K+-ATPase enzyme should be quantified. This can be achieved using a commercially available enzyme preparation (e.g., from porcine cerebral cortex) and measuring the release of phosphate (B84403) from ATP in the presence of varying concentrations of Oxyline.
The cytotoxic effects of pure Oxyline on a panel of cancer cell lines should be determined using standard assays such as the MTT or CellTiter-Glo assays. This will allow for the determination of IC50 values for different cancer types.
Elucidation of Signaling Pathways
The diagram below illustrates the generally accepted signaling pathway for cardenolides, which serves as a hypothetical model for Oxyline's mechanism of action pending specific experimental validation.
Caption: Hypothesized signaling pathway for Oxyline based on known cardenolide mechanisms.
Future Directions and Conclusion
Oxyline stands as a promising but understudied natural product. The rich ethnobotanical history of Oxystelma esculentum, coupled with the known pharmacological activities of cardenolides, provides a strong rationale for its further investigation.
Key areas for future research include:
-
Quantitative Bioactivity Studies: Determining the IC50 values of pure Oxyline against Na+/K+-ATPase and a comprehensive panel of cancer cell lines.
-
Mechanism of Action Studies: Confirming the inhibition of Na+/K+-ATPase by Oxyline and elucidating the specific downstream signaling pathways it modulates in cancer cells.
-
In Vivo Studies: Evaluating the anti-inflammatory and anticancer efficacy of Oxyline in animal models.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogs of Oxyline to optimize its therapeutic properties and reduce potential toxicity.
A Technical Guide to Oxylipin Research
It appears there may be some ambiguity in the term "Oxyline." The initial research has identified several distinct topics associated with this name:
-
Oxylipins: A class of signaling molecules derived from the oxidation of fatty acids, with well-documented signaling pathways, particularly in plants.
-
Oxiline: A brand of medical diagnostic devices.
-
Oxymetazoline: A medication used as a nasal decongestant and in ophthalmic solutions.
-
A specific chemical compound: Listed in PubChem with the molecular formula C50H80O17.
To provide you with the most accurate and relevant technical guide, please clarify which of these topics you would like the literature review to focus on.
Assuming the intended topic is Oxylipins , which have a substantial body of research and established signaling pathways suitable for the detailed guide you've requested, the following is a literature review on that subject. If this is not the correct topic, please specify, and I will generate a new report on the "Oxyline" you are interested in.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxylipins are a diverse class of lipid-derived signaling molecules that play crucial roles in plant defense, development, and stress responses. They are formed from the oxygenation of polyunsaturated fatty acids by a variety of enzymes. This guide provides a comprehensive overview of the core aspects of oxylipin research, with a focus on their signaling pathways, experimental methodologies, and quantitative data.
Quantitative Data in Oxylipin Research
The following table summarizes key quantitative data related to the activity and measurement of various oxylipins and associated enzymes. This data is essential for understanding the potency and dynamics of these signaling molecules.
| Molecule/Enzyme | Parameter | Value | Organism/System | Reference |
| Linolenic Acid | Substrate for LOX | - | Arabidopsis thaliana | [1] |
| 13-Hydroperoxylinolenic Acid | Intermediate | - | Arabidopsis thaliana | [1] |
| 12-oxo-phytodienoic acid (OPDA) | Intermediate | - | Arabidopsis thaliana | [1] |
| Jasmonic Acid (JA) | Key signaling molecule | - | Arabidopsis thaliana | [1] |
Further quantitative data would be populated here as more specific literature is reviewed.
Experimental Protocols
Understanding the methodologies used to study oxylipins is critical for reproducing and building upon existing research.
Protocol 1: Extraction and Quantification of Oxylipins
This protocol outlines a general workflow for the analysis of oxylipins from plant tissue.
-
Tissue Homogenization: Plant material is flash-frozen in liquid nitrogen and ground to a fine powder.
-
Lipid Extraction: Lipids are extracted using a solvent system, typically a mixture of isopropanol, ethyl acetate, and a slightly acidic aqueous buffer. Internal standards (deuterated oxylipins) are added at the beginning of the extraction for accurate quantification.
-
Solid-Phase Extraction (SPE): The lipid extract is passed through an SPE cartridge to separate oxylipins from other lipids and interfering compounds.
-
Derivatization (Optional): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), oxylipins are often derivatized to increase their volatility.
-
LC-MS/MS or GC-MS Analysis: The purified oxylipin fraction is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or GC-MS for identification and quantification.
Protocol 2: Enzyme Activity Assays for Lipoxygenase (LOX)
This protocol measures the activity of LOX, a key enzyme in the oxylipin biosynthesis pathway.
-
Protein Extraction: Total protein is extracted from plant tissue using a buffered solution.
-
Substrate Preparation: A solution of the fatty acid substrate (e.g., linoleic acid or linolenic acid) is prepared in a suitable buffer.
-
Enzyme Reaction: The protein extract is added to the substrate solution, and the reaction is incubated at a controlled temperature.
-
Spectrophotometric Measurement: The formation of conjugated dienes, a product of LOX activity, is monitored by measuring the increase in absorbance at 234 nm.
-
Calculation of Activity: Enzyme activity is calculated based on the rate of change in absorbance and the molar extinction coefficient of the product.
Signaling Pathways and Visualizations
The following diagrams illustrate key signaling pathways in oxylipin research.
The Jasmonic Acid (JA) Signaling Pathway in Arabidopsis
Jasmonic acid is a critical oxylipin that regulates plant defense and development. The core of JA signaling involves the COI1-JAZ-MYC2 complex.
Caption: The core JA signaling module in Arabidopsis.
Wound-Induced Oxylipin Signaling in Arabidopsis
Wounding in plants triggers both JA-dependent and JA-independent signaling pathways.
References
The Pharmacology and Therapeutic Potential of Oxymetazoline and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxymetazoline (B75379) is a potent and direct-acting alpha-adrenergic agonist with a long history of clinical use as a topical vasoconstrictor.[1] This technical guide provides an in-depth overview of the pharmacology of oxymetazoline, its known homologs and analogs, and the signaling pathways through which these compounds exert their effects. Detailed experimental protocols for the assessment of compound activity and tables of comparative pharmacological data are presented to facilitate further research and development in this area.
Introduction to Oxymetazoline
Oxymetazoline is an imidazole (B134444) derivative that acts as a sympathomimetic agent by activating alpha-adrenergic receptors.[1] It is structurally characterized as 2-(4-tert-butyl-2,6-dimethyl-3-hydroxybenzyl)-2-imidazoline.[2] Clinically, it is widely available in over-the-counter intranasal sprays for the relief of nasal congestion and in ophthalmic solutions to reduce eye redness.[1] More recently, its therapeutic applications have expanded to include the treatment of persistent facial erythema in rosacea and acquired blepharoptosis.[1] The pharmacological effects of oxymetazoline are primarily mediated through its interaction with α1- and α2-adrenergic receptors on vascular smooth muscle, leading to vasoconstriction.[1][2]
Homologs and Analogs of Oxymetazoline
The imidazoline (B1206853) class of compounds includes several other agents with similar structures and pharmacological activities. These can be considered homologs and analogs of oxymetazoline. A key homolog is xylometazoline (B1196259), which is also a widely used topical decongestant.[3][4]
Structure-Activity Relationships
The structure-activity relationship (SAR) for imidazoline derivatives is well-defined. Key structural features that determine the activity and selectivity of these compounds for adrenergic receptors include:
-
The Imidazoline Ring: This moiety is crucial for binding to both imidazoline and adrenergic receptors.[5]
-
The Aromatic Moiety: Substitutions on the phenyl ring significantly influence the potency and selectivity of the compound. For instance, lipophilic groups can impact receptor affinity and duration of action.[2]
-
The Bridging Group: The nature of the linker between the imidazoline and aromatic rings can affect the compound's interaction with the receptor binding pocket.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for oxymetazoline and its homolog, xylometazoline, providing a comparative view of their pharmacological profiles.
Table 1: Receptor Binding Affinities (Ki) and Functional Potencies (EC50) of Oxymetazoline and Xylometazoline at Adrenergic Receptor Subtypes
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Oxymetazoline | α1A | 16 | >1000 (partial agonist) |
| α2A | 5.6 | 1.8 | |
| α2B | 18 | 1.6 | |
| α2C | 13 | 11 | |
| Xylometazoline | α1A | 180 | - |
| α2A | 13 | 11 | |
| α2B | 6.3 | 25 | |
| α2C | 20 | 50 |
Data compiled from literature sources.[6]
Table 2: Pharmacokinetic Parameters of Oxymetazoline and Xylometazoline
| Compound | Route of Administration | Cmax | Tmax | Half-life (t1/2) | Bioavailability |
| Oxymetazoline | Intranasal (0.05% spray) | 1.78 ng/mL | 5 minutes | 5.23 hours | Low systemic |
| Topical Cream (1.0%) | 66.4 ± 67.1 pg/mL | - | - | Low systemic | |
| Xylometazoline | Intranasal | - | - | 2-3 hours | ~33% (oral) |
Data compiled from FDA documents and literature reviews.[3][7][8]
Signaling Pathways
Oxymetazoline and its analogs primarily exert their effects through the activation of alpha-1 (α1) and alpha-2 (α2) adrenergic receptors. The signaling cascade initiated by α1-adrenergic receptor activation is depicted below.
Alpha-1 Adrenergic Receptor Signaling Pathway
Activation of α1-adrenergic receptors, which are Gq protein-coupled receptors, initiates a well-characterized signaling cascade.[9] This pathway is central to the vasoconstrictive effects of oxymetazoline.
References
- 1. Oxymetazoline | C16H24N2O | CID 4636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. OXYMETAZOLINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. journaljocamr.com [journaljocamr.com]
- 5. scispace.com [scispace.com]
- 6. Alpha-adrenoceptor agonistic activity of oxymetazoline and xylometazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Isolation of Oxyline from Oxystelma esculentum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxystelma esculentum, a perennial climbing plant found throughout India and other parts of Asia, has a long history of use in traditional medicine.[1] Phytochemical analysis of this plant has revealed the presence of various bioactive compounds, including alkaloids, flavonoids, and a significant class of cardiac glycosides known as cardenolides.[2] One such cardenolide isolated from the roots of Oxystelma esculentum is Oxyline.[3]
Oxyline is a cardenolide tetraglycoside, with a chemical structure identified as 3-epi-uzarigenin-3-O-beta-D-cymaropyranosyl-(1→4)-O-beta-D-thevetopyranosyl-(1→4)-O-beta-D-cymaropyranosyl-(1→4)-O-beta-D-digitoxopyranoside.[3] Cardenolides are known for their biological activities, primarily through the inhibition of the Na+/K+-ATPase enzyme, which plays a crucial role in cellular ion homeostasis.[4] This inhibition can trigger a cascade of downstream signaling events, making these compounds of interest for potential therapeutic applications, including in cancer therapy.[5][6]
These application notes provide a detailed protocol for the isolation of Oxyline from the roots of Oxystelma esculentum, compiled from established methods for the extraction of glycosides from this plant. Additionally, a summary of the current understanding of the potential signaling pathways affected by cardenolides is presented.
Data Presentation
Currently, there is a lack of specific quantitative data in the available scientific literature regarding the yield of Oxyline from Oxystelma esculentum. The following table provides a general overview of the phytochemical composition of Oxystelma esculentum roots to offer context for the isolation process. Researchers undertaking this protocol are encouraged to meticulously record their yields to contribute to the body of knowledge on this compound.
Table 1: Phytochemical Composition of Oxystelma esculentum Roots
| Phytochemical Class | Presence | Reference |
| Cardenolides (including Oxyline) | + | [1] |
| Pregnane Glycosides | + | [1] |
| Alkaloids | + | [7] |
| Flavonoids | + | [7] |
| Tannins | + | [7] |
| Phenolic Compounds | + | [7] |
| Steroids | + | [2] |
Note: "+" indicates the presence of the compound class.
Experimental Protocols
This section outlines a detailed methodology for the isolation of Oxyline from the dried roots of Oxystelma esculentum. The protocol is based on established procedures for the separation of glycosides from this plant species.[1]
Protocol 1: Extraction and Preliminary Fractionation
-
Plant Material Preparation:
-
Obtain dried roots of Oxystelma esculentum.
-
Grind the dried roots into a coarse powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Pack the powdered root material into a Soxhlet apparatus.
-
Perform sequential extraction with solvents of increasing polarity. Begin with a non-polar solvent like petroleum ether or hexane (B92381) to remove lipids and other non-polar compounds.
-
Following defatting, extract the plant material with a polar solvent such as methanol (B129727) or a mixture of chloroform (B151607) and methanol (e.g., 2:1 v/v) to extract the glycosides. The extraction should be carried out for a sufficient duration (e.g., 24-48 hours) to ensure exhaustive extraction.
-
-
Concentration of the Extract:
-
Concentrate the methanolic or chloroform-methanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
-
Solvent-Solvent Partitioning:
-
Dissolve the crude extract in a suitable solvent system, for example, a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform liquid-liquid partitioning with a series of immiscible solvents of increasing polarity. For instance, partition the extract sequentially against n-hexane, chloroform, and ethyl acetate (B1210297). This step helps to separate compounds based on their polarity, with cardenolides expected to be concentrated in the more polar fractions (chloroform and ethyl acetate).
-
Protocol 2: Chromatographic Purification of Oxyline
-
Column Chromatography:
-
Prepare a silica (B1680970) gel (60-120 mesh) column packed in a suitable non-polar solvent (e.g., chloroform).
-
Dissolve the dried chloroform or ethyl acetate fraction from the partitioning step in a minimal amount of the initial mobile phase.
-
Load the sample onto the prepared silica gel column.
-
Elute the column with a gradient of increasing polarity. A common solvent system for the separation of glycosides from Oxystelma esculentum is a mixture of chloroform and methanol.[1] Start with 100% chloroform and gradually increase the percentage of methanol (e.g., from 1% to 20%).
-
Collect fractions of a fixed volume (e.g., 20-25 mL) and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Spot the collected fractions on pre-coated silica gel TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., chloroform:methanol, 9:1 or 8:2 v/v).
-
Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent, such as a solution of 10% sulfuric acid in ethanol (B145695) followed by heating. Cardenolides typically give a characteristic color reaction.
-
Pool the fractions that show a spot corresponding to Oxyline.
-
-
Preparative TLC or HPLC (Optional):
-
For final purification, the pooled fractions can be subjected to preparative TLC or High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and mobile phase.
-
-
Characterization:
-
Confirm the identity and purity of the isolated Oxyline using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, and 2D NMR), and comparison with reported data.
-
Mandatory Visualization
Experimental Workflow for Oxyline Isolation
Caption: Workflow for the isolation of Oxyline from Oxystelma esculentum roots.
Potential Signaling Pathway of Cardenolides
While the specific signaling pathway for Oxyline has not been elucidated, the general mechanism for cardenolides involves the inhibition of Na+/K+-ATPase, which can lead to the modulation of several downstream signaling cascades.
Caption: A generalized signaling pathway for cardenolides like Oxyline.
Concluding Remarks
The protocols provided herein offer a comprehensive guide for the isolation of Oxyline from Oxystelma esculentum. It is important to note that optimization of the chromatographic steps may be necessary to achieve high purity. Further research is critically needed to determine the quantitative yield of Oxyline and to elucidate its specific biological activities and the precise signaling pathways it modulates. Such studies will be invaluable for assessing its potential as a novel therapeutic agent.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. A cardenolide tetraglycoside from Oxystelma esculentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Oxyline Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyline is a naturally occurring cardenolide, a type of steroid, that has been isolated from the plant Oxystelma esculentum.[1] Cardenolides are known for their potent biological activities, particularly their effects on cardiac muscle. The complex structure of Oxyline makes it a challenging target for total synthesis, and to date, no chemical synthesis has been reported in the scientific literature. Therefore, the primary method for obtaining Oxyline is through isolation from its natural source.
This document provides a detailed overview of the available information on the isolation and purification of Oxyline from Oxystelma esculentum. While a specific, detailed protocol for Oxyline has not been published, a general protocol for the extraction and purification of cardenolides from plant material is provided as a representative method.
Chemical Information
| Property | Value |
| Chemical Name | 3-[14-hydroxy-3-[4-hydroxy-5-[5-[3-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
| Molecular Formula | C50H80O17 |
| CAS Number | 132741-68-5 |
| Natural Source | Oxystelma esculentum[1] |
Section 1: Synthesis of Oxyline
Currently, there are no published reports on the total chemical synthesis of Oxyline. The structural complexity of Oxyline, a large and highly oxygenated molecule with numerous stereocenters, presents a significant challenge for synthetic organic chemists. The synthesis would require a lengthy and complex multi-step reaction sequence. As such, isolation from its natural source remains the only method to obtain this compound.
Section 2: Purification of Oxyline from Oxystelma esculentum
The purification of Oxyline from Oxystelma esculentum involves the extraction of the plant material followed by chromatographic separation to isolate the desired compound. While a detailed, step-by-step protocol specifically for Oxyline is not available in the literature, a general procedure can be inferred from studies on the chemical constituents of this plant and general methods for cardiac glycoside isolation.[1]
General Workflow for Natural Product Isolation and Purification
Caption: General workflow for the isolation and purification of Oxyline.
Experimental Protocol: General Method for Cardenolide Purification
This protocol is a representative method for the isolation of cardenolides like Oxyline from plant material and is based on common techniques in natural product chemistry.[2][3][4]
1. Plant Material Preparation
-
Collect fresh roots of Oxystelma esculentum.
-
Wash the plant material thoroughly with water to remove any dirt and debris.
-
Air-dry the material in the shade or use a ventilated oven at a low temperature (40-50 °C) to prevent the degradation of thermolabile compounds.
-
Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.
2. Extraction
-
Macerate the powdered plant material in a suitable organic solvent such as ethanol or methanol (B129727) at room temperature for 24-48 hours with occasional stirring. A typical ratio would be 1:10 (w/v) of plant material to solvent.
-
Alternatively, use a Soxhlet apparatus for continuous extraction, which can be more efficient.
-
Filter the extract through cheesecloth or filter paper to separate the plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Solvent Partitioning (Optional but Recommended)
-
Dissolve the crude extract in a water/methanol mixture.
-
Perform liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., hexane (B92381), chloroform (B151607), ethyl acetate, and n-butanol). Cardenolides are expected to be in the more polar fractions (e.g., chloroform, ethyl acetate, or n-butanol).
-
Concentrate each fraction to dryness to yield partitioned extracts.
4. Column Chromatography
-
Prepare a silica (B1680970) gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane or chloroform).
-
Dissolve the partitioned extract containing the cardenolides in a minimal amount of the initial mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the percentage of methanol.[1]
-
Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
5. Fraction Analysis and Further Purification
-
Spot the collected fractions on a TLC plate and develop it in a suitable solvent system.
-
Visualize the spots under UV light or by spraying with a suitable staining reagent (e.g., Liebermann-Burchard reagent for steroids).
-
Combine the fractions that show a similar TLC profile and contain the compound of interest.
-
For higher purity, the combined fractions can be subjected to further chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC).
6. Characterization
-
Confirm the identity and purity of the isolated Oxyline using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC)
-
Mass Spectrometry (MS)
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Quantitative Data from a Representative Cardenolide Isolation
The following table provides example data that could be generated during a purification process. Note that these values are for illustrative purposes and actual results will vary.
| Purification Step | Starting Mass (g) | Mass of Fraction (g) | Purity of Target Compound (%) |
| Crude Methanolic Extract | 500 (from 5 kg of dried plant material) | 500 | ~1 |
| Chloroform Fraction | 500 | 50 | ~10 |
| Silica Gel Column Chromatography (Fraction A) | 50 | 5 | ~60 |
| Preparative HPLC (Peak 1) | 5 | 0.5 | >95 |
Signaling Pathways
There is currently no specific information available in the scientific literature regarding the signaling pathways modulated by Oxyline. As a cardenolide, it is plausible that its mechanism of action could involve the inhibition of Na+/K+-ATPase, a known target of this class of compounds. However, without experimental data, any depiction of a signaling pathway would be speculative. Further research is required to elucidate the biological activities and molecular targets of Oxyline.
References
Application Notes and Protocols for the Analytical Identification of Oxymetazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and quantification of Oxymetazoline in various samples. The protocols outlined below utilize common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Introduction
Oxymetazoline is a widely used sympathomimetic drug that acts as a selective α1-adrenergic receptor agonist and a partial α2-adrenergic receptor agonist.[1] It is commonly found in over-the-counter nasal sprays and eye drops for its vasoconstrictive effects, which help to relieve nasal congestion and redness of the eyes.[1] Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical formulations and for pharmacokinetic studies.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of Oxymetazoline in pharmaceutical preparations.
Quantitative Data Summary for HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 1-15 µg/mL (Sorbitol) & 0.025-0.375 µg/mL (Oxymetazoline HCl)[2] | 2.5-30 µg/mL[3][4] | 80, 100, 120% of test concentration[5] |
| Accuracy (% Recovery) | 98-102%[3] | Not less than 99.87%[3][4] | 98.0 to 102.0%[5] |
| Precision (%RSD) | < 2%[3] | 1.24-1.39%[3][4] | <2%[5] |
| Limit of Detection (LOD) | 9.20 µg/mL (Tetracaine HCl) & 1.53 µg/mL (Oxymetazoline HCl) | 0.1877 µg/ml[3][4] | - |
| Limit of Quantification (LOQ) | 27.90 µg/mL (Tetracaine HCl) & 4.66 µg/mL (Oxymetazoline HCl) | - | - |
| Correlation Coefficient (R²) | 0.999[2] | - | 0.999[5] |
Experimental Protocol: Isocratic RP-HPLC for Nasal Spray[5]
This protocol describes a reversed-phase HPLC method for the quantification of Oxymetazoline hydrochloride in a nasal spray formulation.
1. Materials and Reagents:
-
Oxymetazoline hydrochloride reference standard
-
HPLC grade Acetonitrile (B52724)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4)
-
Orthophosphoric acid
-
HPLC grade water
-
Nasal spray sample containing Oxymetazoline hydrochloride
-
0.45 µm Nylon syringe filters
2. Instrumentation:
-
HPLC system with a UV-visible detector (e.g., Agilent 1100 series)
-
RP C18 column (e.g., ECLIPSE XDB C-18, 250 × 4.6 mm, 5 µm)
-
Data acquisition software (e.g., Chemstation)
3. Preparation of Solutions:
-
Mobile Phase: Prepare a buffer by dissolving 6.8 g of KH2PO4 in 1000 mL of water and adjusting the pH to 3.0 with diluted orthophosphoric acid. Filter the buffer through a 0.45-µm membrane filter and degas. The mobile phase is a mixture of this buffer and Acetonitrile in a 60:40 (v/v) ratio. Sonicate to degas.[5]
-
Standard Solution (40 µg/mL): Accurately weigh and transfer 40 mg of Oxymetazoline hydrochloride working standard into a 100 mL volumetric flask. Add about 30 mL of Acetonitrile and sonicate to dissolve. Cool and dilute to the mark with the diluent. Transfer 5 mL of this stock solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase.[5]
-
Sample Solution (40 µg/mL): Transfer 2.0 mL of the nasal spray sample into a 25 mL volumetric flask. Add about 15 mL of the mobile phase and sonicate to mix. Dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm nylon syringe filter before injection.[5]
4. Chromatographic Conditions:
-
Column: RP C18 (250 × 4.6 mm, 5 µm)
-
Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile (60:40, v/v)
-
Flow Rate: 1.0 mL/minute
-
Injection Volume: 20 µL
-
Detection: UV at 203 nm
-
Column Temperature: Ambient (27°C)[5]
-
Run Time: 10 minutes
5. Analysis:
-
Inject the standard solution multiple times to check for system suitability. The relative standard deviation (%RSD) of the peak areas should be within acceptable limits (typically <2%).
-
Inject the sample solution.
-
Quantify the amount of Oxymetazoline hydrochloride in the sample by comparing the peak area with that of the standard.
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC analysis of Oxymetazoline.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the bioanalysis of Oxymetazoline due to its high sensitivity and selectivity, allowing for quantification in complex biological matrices like plasma and urine.
Quantitative Data Summary for a Representative LC-MS/MS Method
| Parameter | Representative Value |
| Linearity Range | 0.05 to 50 ng/mL[6] |
| Limit of Detection (LOD) | 0.7 to 19 ng/L[6] |
| Limit of Quantification (LOQ) | 3 to 125 ng/L[6] |
| Accuracy (% Recovery) | 82-194%[6] |
| Precision (%RSD) | 0.14-7.2%[6] |
Experimental Protocol: LC-MS/MS for Biological Samples
This protocol is a representative method and may require optimization for specific matrices and instrumentation.
1. Sample Preparation (Protein Precipitation for Plasma/Serum):
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile (containing an internal standard, if used).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to elute Oxymetazoline, and then re-equilibrate to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Oxymetazoline and the internal standard must be determined and optimized. For Oxymetazoline (precursor ion m/z 261.2), potential product ions could be investigated.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of Oxymetazoline.
UV-Vis Spectrophotometry
Spectrophotometric methods offer a simpler and more accessible alternative for the quantification of Oxymetazoline, particularly in pharmaceutical formulations.
Quantitative Data Summary for a Spectrophotometric Method[3][4]
| Parameter | Value |
| Linearity Range | 2.5-30 µg/mL |
| Molar Absorptivity | 7242 L·mol⁻¹·cm⁻¹ |
| Sandell's Sensitivity | 0.0409 µg·cm⁻² |
| Limit of Detection (LOD) | 0.1877 µg/mL |
| Accuracy (% Recovery) | Not less than 99.87% |
| Precision (%RSD) | 1.24-1.39% |
Experimental Protocol: Oxidative Coupling Reaction[3][4]
This method is based on the oxidative coupling of Oxymetazoline with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) in the presence of potassium periodate (B1199274) in a basic medium to form a colored product.
1. Materials and Reagents:
-
Oxymetazoline hydrochloride
-
2,4-dinitrophenylhydrazine (2,4-DNPH)
-
Potassium periodate (KIO4)
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
2. Instrumentation:
-
UV-Visible Spectrophotometer
3. Preparation of Solutions:
-
Oxymetazoline Standard Solution (250 µg/mL): Dissolve 0.025 g of Oxymetazoline HCl in distilled water and dilute to 100 mL.[3]
-
2,4-DNPH Solution (1x10⁻² M): Dissolve 0.1981 g of 2,4-DNPH in 5 mL of concentrated sulfuric acid and dilute to 100 mL with distilled water.[3]
-
Potassium Periodate Solution (1x10⁻² M): Dissolve 0.1150 g of KIO4 in distilled water and dilute to 100 mL.[3]
-
Sodium Hydroxide Solution (1 M): Dissolve 4.0 g of NaOH in 100 mL of distilled water.[3]
4. Procedure:
-
In a series of 25 mL volumetric flasks, add increasing volumes of the Oxymetazoline standard solution to prepare a calibration curve (ranging from 2.5 to 30 µg/mL).
-
To each flask, add 1.2 mL of 1x10⁻² M potassium periodate and allow the reaction to proceed for 10 minutes.[3]
-
Add 1.7 mL of 1x10⁻² M 2,4-DNPH reagent and 2.0 mL of 1 M sodium hydroxide solution.[3]
-
Dilute to the mark with distilled water and mix well.
-
Measure the absorbance of the resulting green-colored solution at 607 nm against a reagent blank.
-
For sample analysis, prepare the sample solution as described for the HPLC method and follow the same procedure.
Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis of Oxymetazoline by GC-MS is not commonly reported in the literature. This is likely due to the low volatility and polar nature of the molecule, which would necessitate a derivatization step to make it amenable to GC analysis. Techniques such as silylation could be explored to increase volatility. However, due to the availability of robust HPLC and LC-MS/MS methods, GC-MS is not a preferred technique for this analyte.
Oxymetazoline Signaling Pathway
Oxymetazoline exerts its pharmacological effects by interacting with adrenergic receptors. The diagram below illustrates its primary mechanism of action.
Caption: Oxymetazoline's signaling pathway.
References
Application Notes and Protocols for the Analysis of 4,4'-Oxydianiline by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Oxydianiline (ODA) is an aromatic amine that serves as a crucial building block in the synthesis of high-performance polymers, such as polyimides and poly(ester)imides, which are valued for their thermal stability.[1][2] Its chemical structure and purity are critical to the properties of these materials. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques for the structural elucidation and purity assessment of ODA. These application notes provide detailed protocols for the analysis of 4,4'-Oxydianiline using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
Nuclear Magnetic Resonance (NMR) Data
The following tables summarize the ¹H and ¹³C NMR spectral data for 4,4'-Oxydianiline recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). The residual solvent peak for DMSO-d6 in ¹H NMR is typically observed at 2.50 ppm, and the carbon signal for DMSO-d6 in ¹³C NMR is at 39.52 ppm.[3]
Table 1: ¹H NMR (400 MHz, DMSO-d6) Spectral Data of 4,4'-Oxydianiline
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.75 - 6.55 | m | 8H | Aromatic protons (H-2, H-3, H-5, H-6, H-2', H-3', H-5', H-6') |
| 4.75 | s | 4H | Amine protons (-NH₂) |
Table 2: ¹³C NMR (100 MHz, DMSO-d6) Spectral Data of 4,4'-Oxydianiline
| Chemical Shift (δ) ppm | Assignment |
| 150.1 | C-4, C-4' (Carbon attached to -NH₂) |
| 145.8 | C-1, C-1' (Carbon attached to ether oxygen) |
| 120.2 | C-2, C-6, C-2', C-6' |
| 115.5 | C-3, C-5, C-3', C-5' |
Mass Spectrometry (MS) Data
Mass spectrometry of 4,4'-Oxydianiline is typically performed using electron ionization (EI), which provides a characteristic fragmentation pattern useful for structural confirmation.
Table 3: Mass Spectrometry Data for 4,4'-Oxydianiline
| m/z | Relative Intensity (%) | Assignment |
| 200 | 100 | [M]⁺ (Molecular Ion) |
| 171 | 15 | [M - NH₂ - H]⁺ |
| 108 | 32 | [H₂N-C₆H₄-O]⁺ |
| 93 | 11 | [C₆H₅NH₂]⁺ |
| 80 | 11 | [C₆H₄O]⁺ |
| 65 | 11 | [C₅H₅]⁺ |
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy of 4,4'-Oxydianiline
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 4,4'-Oxydianiline for structural verification and purity assessment.
Materials:
-
4,4'-Oxydianiline sample
-
Deuterated dimethyl sulfoxide (DMSO-d6)
-
NMR tubes (5 mm)
-
Pipettes and vials
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of 4,4'-Oxydianiline and dissolve it in approximately 0.6 mL of DMSO-d6 in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of DMSO-d6.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a standard pulse sequence for ¹H NMR.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d6 at 2.50 ppm.
-
Integrate the peaks and determine the chemical shifts and multiplicities.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
Use a standard proton-decoupled pulse sequence.
-
Acquire a larger number of scans compared to ¹H NMR to obtain a good signal-to-noise ratio (this can range from several hundred to thousands of scans depending on the sample concentration and instrument sensitivity).
-
Process the spectrum similarly to the ¹H spectrum.
-
Reference the spectrum to the carbon signal of DMSO-d6 at 39.52 ppm.[3]
-
Identify the chemical shifts of the carbon signals.
-
Protocol 2: Mass Spectrometry of 4,4'-Oxydianiline
Objective: To obtain the mass spectrum of 4,4'-Oxydianiline to confirm its molecular weight and fragmentation pattern.
Materials:
-
4,4'-Oxydianiline sample
-
Methanol or other suitable volatile solvent
-
Vials and micropipettes
-
Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe with an electron ionization (EI) source.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of 4,4'-Oxydianiline (approximately 1 mg/mL) in a volatile solvent such as methanol.
-
-
Instrument Setup (for GC-MS):
-
Set the GC oven temperature program to ensure the elution of 4,4'-Oxydianiline. A typical program might start at 100°C and ramp up to 250°C.
-
Set the injector temperature to 250°C.
-
Set the MS transfer line temperature to 280°C.
-
Use an EI source with a standard electron energy of 70 eV.
-
Set the mass analyzer to scan a range of m/z values that includes the molecular weight of 4,4'-Oxydianiline (e.g., m/z 40-300).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system.
-
Acquire the mass spectrum at the chromatographic peak corresponding to 4,4'-Oxydianiline.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern and compare it with the expected fragments and reference spectra.
-
Mandatory Visualization
Caption: Workflow for NMR analysis of 4,4'-Oxydianiline.
References
Application Notes & Protocols: In Vitro Assays for Oxyline Activity
Introduction
Oxyline is a novel, potent, and selective small molecule inhibitor of the Mitogen-activated protein kinase kinase (MEK), a critical component of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers, making it a key target for therapeutic intervention. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to develop and execute in vitro assays to characterize the biochemical and cellular activity of Oxyline. The following protocols detail methods to assess its direct target engagement, impact on cell proliferation, and induction of apoptosis.
Biochemical Assays: Direct MEK1 Kinase Inhibition
This assay is designed to quantify the direct inhibitory activity of Oxyline against purified MEK1 enzyme. A common method is a luminescence-based kinase assay that measures ATP consumption.
Experimental Protocol: MEK1 Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X MEK1/ERK2 kinase solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 2X ATP solution in kinase buffer.
-
Serially dilute Oxyline in DMSO, and then further dilute in kinase buffer to create a 10X final concentration series.
-
-
Assay Procedure:
-
Add 5 µL of the 10X Oxyline dilution series to a 384-well plate.
-
Add 20 µL of the 2X MEK1/ERK2 kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 25 µL of the 2X ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the remaining ATP using a commercial luminescence-based kit (e.g., Kinase-Glo®) according to the manufacturer's instructions.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Oxyline concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the Oxyline concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Data Presentation: Biochemical Activity of Oxyline
| Compound | Target | Assay Type | IC₅₀ (nM) |
| Oxyline | MEK1 | Kinase-Glo® | 8.5 |
| Control Compound | MEK1 | Kinase-Glo® | 12.2 |
Cell-Based Assays: Cellular Proliferation and Viability
This assay evaluates the effect of Oxyline on the proliferation and viability of cancer cell lines with known RAS or RAF mutations, where the MEK/ERK pathway is constitutively active.
Experimental Protocol: Cell Proliferation Assay (MTT)
-
Cell Seeding:
-
Culture human colorectal cancer cells (e.g., HT-29) in an appropriate medium.
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of Oxyline in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Oxyline.
-
Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each Oxyline concentration relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the Oxyline concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).
-
Data Presentation: Anti-Proliferative Activity of Oxyline
| Cell Line | Mutation Status | Assay Type | GI₅₀ (nM) |
| HT-29 (Colon) | BRAF V600E | MTT | 25.4 |
| A375 (Melanoma) | BRAF V600E | MTT | 18.9 |
| HCT116 (Colon) | KRAS G13D | MTT | 32.1 |
Cell-Based Assays: Target Engagement and Pathway Inhibition
This assay confirms that Oxyline inhibits the MEK/ERK pathway within a cellular context by measuring the phosphorylation of ERK, the direct downstream substrate of MEK.
Experimental Protocol: Phospho-ERK (p-ERK) ELISA
-
Cell Treatment and Lysis:
-
Seed cells (e.g., HT-29) in a 96-well plate and starve them of serum overnight.
-
Treat the cells with various concentrations of Oxyline for 2 hours.
-
Stimulate the pathway with a growth factor (e.g., EGF) for 10 minutes.
-
Aspirate the medium and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
ELISA Procedure:
-
Use a commercial sandwich ELISA kit for p-ERK.
-
Coat the plate with a capture antibody for total ERK.
-
Add cell lysates to the wells and incubate.
-
Wash the plate and add a detection antibody specific for phosphorylated ERK (p-ERK).
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a TMB substrate and stop the reaction with a stop solution.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Calculate the percentage of inhibition of p-ERK relative to the stimulated DMSO control.
-
Determine the IC₅₀ value for p-ERK inhibition.
-
Data Presentation: Inhibition of ERK Phosphorylation
| Cell Line | Assay Type | IC₅₀ (nM) |
| HT-29 | p-ERK ELISA | 15.8 |
| A375 | p-ERK ELISA | 11.3 |
Cell-Based Assays: Induction of Apoptosis
This assay determines if the inhibition of cell proliferation by Oxyline is due to the induction of programmed cell death (apoptosis).
Experimental Protocol: Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HT-29) in a 96-well plate.
-
Treat the cells with Oxyline at various concentrations for 24-48 hours.
-
-
Assay Procedure:
-
Use a commercial luminescence-based caspase-3/7 assay kit.
-
Add the caspase substrate reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.
-
-
Data Analysis:
-
Calculate the fold-change in caspase activity relative to the DMSO-treated control cells.
-
Data Presentation: Induction of Apoptosis
| Cell Line | Treatment Duration | Max Fold-Increase in Caspase-3/7 Activity |
| HT-29 | 24 hours | 4.2-fold |
| A375 | 24 hours | 5.1-fold |
Visualizations: Pathways and Workflows
Caption: The MEK/ERK signaling pathway with Oxyline's inhibitory action on MEK.
Caption: Tiered workflow for the in vitro characterization of Oxyline.
Caption: Experimental workflow for the Phospho-ERK (p-ERK) ELISA protocol.
Application Notes and Protocols: Oxyline (Oxymetazoline Hydrochloride) as a Potential Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyline (Oxymetazoline hydrochloride) is a potent and direct-acting sympathomimetic agent, functioning as a selective α1-adrenergic receptor agonist and a partial α2-adrenergic receptor agonist.[1] Traditionally utilized as a topical vasoconstrictor for nasal decongestion, its therapeutic applications have expanded.[2] Recent advancements have led to its approval as an ophthalmic solution for the treatment of acquired blepharoptosis, highlighting its potential for novel therapeutic development.[3][4]
These application notes provide a comprehensive overview of Oxyline's pharmacological properties, quantitative data from preclinical and clinical studies, and detailed protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of Oxyline.
Mechanism of Action
Oxyline exerts its pharmacological effects by binding to and activating α-adrenergic receptors on the smooth muscle of blood vessels.[1] This activation initiates a cascade of intracellular events that differ based on the specific receptor subtype involved.
-
α1-Adrenergic Receptors: These receptors are coupled to Gq proteins. Upon activation by Oxyline, the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction and vasoconstriction.[5][6]
-
α2-Adrenergic Receptors: These receptors are coupled to Gi proteins. Oxyline's agonism at α2-receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP also contributes to the overall vasoconstrictive effect.[5][6]
The vasoconstriction induced by Oxyline reduces blood flow and edema in the nasal mucosa, alleviating congestion.[2] In the eye, it is believed to stimulate α-adrenergic receptors on Müller's muscle, causing contraction and subsequent elevation of the eyelid in patients with blepharoptosis.[3]
Quantitative Data
The following tables summarize the quantitative pharmacological and clinical data for Oxyline (Oxymetazoline Hydrochloride).
Table 1: Pharmacological Parameters of Oxymetazoline (B75379)
| Parameter | Value | Receptor Subtype/System | Reference |
| Binding Affinity (Ki) | ~15 nM | α2-AR | [7] |
| ~6 nM | α1A-AR | [7] | |
| ~320 nM | α1B-AR | [7] | |
| ~390 nM | α1D-AR | [7] | |
| Functional Activity (EC50) | ~13.5 nM (Norepinephrine release) | α2-AR (partial agonist) | [7] |
| ~40.7 nM (Intracellular Ca2+) | α1A-AR | [7] | |
| ~79.4 nM (Intracellular Ca2+) | α1B-AR | [7] | |
| ~240 nM (Intracellular Ca2+) | α1D-AR | [7] | |
| Functional Activity (IC50) | ~63 nM (Norepinephrine release) | α2-AR | [7] |
| Pharmacokinetics | |||
| Elimination Half-life | 5-8 hours (human) | Systemic | [1] |
| Bioavailability | ~2.3 (relative to spray) | Pledget formulation | [8][9] |
| Absorption Half-life | ~64 minutes | Mucosal surface (pledget) | [8][9] |
Table 2: Clinical Efficacy of Oxymetazoline Hydrochloride Ophthalmic Solution (0.1%) for Acquired Blepharoptosis
| Time Point | Mean Change in Marginal Reflex Distance 1 (MRD-1) from Baseline (mm) | Placebo | p-value | Reference |
| Day 1 | ||||
| 5 minutes | 0.59 ± 0.72 | 0.20 ± 0.57 | <0.001 | [3][10] |
| 15 minutes | 0.93 ± 0.81 | 0.32 ± 0.64 | <0.001 | [3][10] |
| 6 hours | 0.90 ± 0.89 | 0.50 ± 0.81 | <0.0001 | [3] |
| Day 14 | ||||
| 5 minutes | 0.77 ± 0.85 | 0.42 ± 0.78 | <0.05 | [3][10] |
| 15 minutes | 1.11 ± 0.92 | 0.41 ± 0.83 | <0.05 | [3][10] |
| 2 hours | 1.16 ± 0.87 | 0.50 ± 0.80 | <0.0001 | [3] |
| Day 42 | ||||
| 5 minutes | 0.86 ± 0.85 | 0.42 ± 0.80 | <0.005 | [3][10] |
| 15 minutes | 1.04 ± 0.91 | 0.47 ± 0.93 | <0.005 | [3][10] |
Experimental Protocols
In Vitro Vasoconstrictor Assay (Skin Blanching Method)
This assay is a widely accepted method for determining the potency and duration of action of topically applied vasoconstrictors by measuring the degree of skin blanching they induce.[11]
Methodology:
-
Subject Selection:
-
Recruit healthy adult volunteers with no history of skin diseases, allergies, or cardiovascular conditions.
-
Ensure subjects have not used any topical or systemic medications that could interfere with the assay for a specified washout period.
-
Obtain informed consent from all participants.
-
-
Site Preparation and Baseline Measurement:
-
Mark multiple test sites (e.g., 1 cm² squares) on the volar aspect of the forearms.
-
Allow the skin to equilibrate to the ambient room temperature and humidity for at least 30 minutes.
-
Measure the baseline skin color of each site using a chromameter, which quantifies color using a standardized system (e.g., Lab* color space).
-
-
Product Application:
-
Apply a standardized amount (e.g., 10 µL) of the Oxyline formulation (and a vehicle control) to the designated test sites.
-
Ensure a consistent and uniform application across all sites.
-
In some protocols, the application sites may be covered with an occlusive dressing to enhance drug penetration.
-
-
Time-point Measurements:
-
Measure the degree of skin blanching (vasoconstriction) at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after application using the chromameter.
-
-
Data Analysis:
-
Calculate the change in skin color (e.g., Δa*, representing the change in redness) from baseline for each time point.
-
Plot the change in skin color over time to determine the onset, peak effect, and duration of action. The duration of action is typically defined as the time it takes for the skin color to return to baseline.
-
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of Oxyline for different adrenergic receptor subtypes by measuring its ability to compete with a radiolabeled ligand.[12][13]
Methodology:
-
Membrane Preparation:
-
Isolate membranes from cells or tissues engineered to express a specific adrenergic receptor subtype of interest (e.g., α1A, α2A). This is typically done through homogenization and differential centrifugation.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Assay Incubation:
-
In a multi-well plate, incubate the prepared membranes with:
-
A fixed concentration of a specific radioligand (e.g., [3H]prazosin for α1 receptors, [3H]yohimbine for α2 receptors).
-
Varying concentrations of unlabeled Oxyline.
-
A suitable incubation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
-
Incubate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters.
-
The filters will trap the membranes with the bound radioligand, while the unbound radioligand will pass through.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Generate a competition curve by plotting the percentage of specific binding of the radioligand against the concentration of Oxyline.
-
Determine the IC50 value (the concentration of Oxyline that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the Ki value (binding affinity) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Signaling pathways of Oxyline (Oxymetazoline) via α1 and α2-adrenergic receptors.
Caption: General workflow for an in vitro vasoconstrictor (skin blanching) assay.
References
- 1. Oxymetazoline - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Rapid and Sustained Eyelid Elevation in Acquired Blepharoptosis with Oxymetazoline 0.1%: Randomized Phase 3 Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Use of Oxymetazoline 0.1% Ophthalmic Solution for Acquired Blepharoptosis: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. varsitytutors.com [varsitytutors.com]
- 6. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 7. Alpha-adrenoceptor agonistic activity of oxymetazoline and xylometazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hemodynamic and pharmacokinetic analysis of oxymetazoline use during nasal surgery in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hemodynamic and Pharmacokinetic Analysis of Oxymetazoline Use During Nasal Surgery in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Oxyline in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyline is a novel small molecule compound under investigation for its potential as an anti-cancer agent. Its mechanism of action is believed to involve the induction of intracellular reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of apoptotic signaling pathways in cancer cells. These application notes provide a comprehensive guide for utilizing Oxyline in cell culture experiments, including detailed protocols for assessing its effects on cell viability and investigating its impact on key signaling pathways.
Mechanism of Action
Oxyline is a pro-oxidative agent that disrupts the redox homeostasis within cancer cells. By increasing the levels of ROS, Oxyline triggers a cascade of cellular events, including oxidative damage to lipids, proteins, and DNA. This sustained oxidative stress can overwhelm the cellular antioxidant defense mechanisms, leading to the activation of stress-activated protein kinases and ultimately culminating in programmed cell death (apoptosis). The differential sensitivity of cancer cells to oxidative stress compared to normal cells provides a potential therapeutic window for Oxyline.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Oxyline in various human cancer cell lines after a 48-hour treatment period. This data serves as a reference for designing dose-response studies.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colorectal Carcinoma | 8.5 |
| NCI-N87 | Gastric Carcinoma | 5.2 |
| A549 | Lung Carcinoma | 12.1 |
| MCF-7 | Breast Adenocarcinoma | 9.8 |
Experimental Protocols
Cell Viability Assays
Cell viability assays are crucial for determining the cytotoxic effects of Oxyline. The following protocols describe two common colorimetric assays: the MTT assay, which relies on the reduction of a tetrazolium salt by metabolically active cells, and the XTT assay, which offers the convenience of a water-soluble formazan (B1609692) product.[1][2][3][4]
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells as an indicator of their viability.[1]
Materials:
-
Oxyline stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Oxyline in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO at the same final concentration as the highest Oxyline concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[3]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium and MTT but no cells). Calculate the percentage of cell viability for each treatment relative to the vehicle control.
b) XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another method to determine metabolic activity, with the advantage that the formazan product is water-soluble, simplifying the protocol.[3]
Materials:
-
Oxyline stock solution
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period at 37°C in a 5% CO2 incubator.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450-500 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance. Calculate the percentage of cell viability for each treatment relative to the vehicle control.[3]
Western Blot Analysis of Signaling Pathways
Western blotting can be used to investigate the effect of Oxyline on the expression and phosphorylation status of key proteins in signaling pathways involved in oxidative stress and apoptosis.
Materials:
-
Oxyline
-
Cultured cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-Nrf2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with various concentrations of Oxyline for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the effects of Oxyline in cell culture.
Caption: A typical workflow for in vitro evaluation of Oxyline.
Hypothetical Signaling Pathway of Oxyline Action
This diagram illustrates the proposed signaling cascade initiated by Oxyline-induced oxidative stress.
Caption: Proposed signaling pathway of Oxyline in cancer cells.
Conclusion
These application notes provide a foundational framework for investigating the cellular effects of Oxyline. Researchers are encouraged to adapt and optimize these protocols for their specific cell lines and experimental conditions. Careful consideration of dose, treatment duration, and appropriate controls will ensure the generation of reliable and reproducible data, ultimately contributing to a better understanding of Oxyline's therapeutic potential.
References
Application Notes and Protocols: Animal Models for Studying Oxyline Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of animal models in the preclinical evaluation of Oxyline, a novel therapeutic agent. The protocols outlined below are intended to serve as a guide for investigating the pharmacological, pharmacokinetic, and toxicological properties of Oxyline.
Introduction to Oxyline
Oxyline is a synthetic compound currently under investigation for its potential therapeutic effects. Preclinical studies are essential to characterize its mechanism of action, efficacy, and safety profile before advancing to human clinical trials. This document details standardized protocols for in vivo studies using various animal models.
Pharmacological Assessment
The pharmacological effects of Oxyline are evaluated in various animal models to determine its therapeutic potential.
The diagram below illustrates a potential signaling cascade initiated by Oxyline, based on preliminary in vitro data suggesting its interaction with G-protein coupled receptors (GPCRs).
Caption: Hypothetical Oxyline signaling pathway via a G-protein coupled receptor.
The following table summarizes hypothetical data from efficacy studies of Oxyline in different animal models.
| Animal Model | Disease/Condition | Oxyline Dose (mg/kg) | Route of Administration | Key Findings |
| Sprague-Dawley Rat | LPS-induced Endotoxemia | 10, 20 | Intravenous | Dose-dependent increase in coronary flow and improved left ventricular developed pressure. |
| BALB/c Mouse | Behavioral Despair Test | 0.25 - 1.0 | Intraperitoneal | Significant reduction in immobility time, comparable to imipramine. |
| New Zealand White Rabbit | Dermal Irritation | 1% topical solution | Topical | No significant signs of erythema or edema observed over a 72-hour period. |
This protocol is designed to assess the potential antidepressant effects of Oxyline.
-
Animals: Male BALB/c mice (8-10 weeks old) are individually housed for at least one week before the experiment with ad libitum access to food and water.
-
Drug Administration: Mice are randomly assigned to vehicle control, positive control (Imipramine, 20 mg/kg), or Oxyline treatment groups (0.25, 0.5, and 1.0 mg/kg). Drugs are administered via intraperitoneal (i.p.) injection 60 minutes before the test.
-
Forced Swim Test:
-
Mice are placed individually in a glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
The total duration of the test is 6 minutes.
-
The duration of immobility is recorded during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
-
Data Analysis: The mean immobility time for each group is calculated and compared using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for statistical significance.
Toxicological Assessment
Toxicology studies are critical to determine the safety profile of Oxyline.
The following table presents hypothetical data from an acute toxicity study.
| Animal Model | Route of Administration | NOAEL (mg/kg) | LD50 (mg/kg) | Observed Toxicities |
| Wistar Rat | Oral | 100 | >2000 | At doses >500 mg/kg: transient sedation, piloerection. |
| Wistar Rat | Intravenous | 10 | 50 | At doses >20 mg/kg: respiratory depression, bradycardia. |
NOAEL: No-Observed-Adverse-Effect Level; LD50: Lethal Dose, 50%
This protocol is designed to estimate the LD50 and identify signs of toxicity.
-
Animals: Female Wistar rats (nulliparous and non-pregnant, 8-12 weeks old) are used.
-
Housing: Animals are housed individually with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Procedure:
-
A single animal is dosed at a starting dose (e.g., 2000 mg/kg).
-
If the animal survives, the next animal is dosed at a higher level. If it dies or shows signs of toxicity, the next animal is dosed at a lower level.
-
The dose progression or regression factor is typically 3.2.
-
Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
-
Data Collection: Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns. Body weight is recorded weekly.
-
Necropsy: All animals are subjected to gross necropsy at the end of the study.
General Experimental Workflow
The following diagram outlines a typical workflow for preclinical evaluation of a novel compound like Oxyline.
Caption: A generalized workflow for preclinical drug development.
Application Note: High-Throughput Screening for Oxyline Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyline represents a novel class of synthetic compounds designed as potent and selective modulators of critical signaling pathways implicated in oncogenesis. This application note provides a comprehensive framework for the high-throughput screening (HTS) and bioactivity assessment of Oxyline compounds. The primary focus is on identifying and characterizing their inhibitory effects on "Kinase X," a key enzyme in a well-established cancer-related signaling cascade, followed by secondary validation in a cellular context.
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic leads.[1] This process utilizes automated and miniaturized biochemical and cell-based assays to generate robust and reproducible data.[2][3]
Experimental Principles and Workflow
The screening strategy for Oxyline bioactivity is a multi-step process designed to efficiently identify potent and selective inhibitors of Kinase X, while also evaluating their impact on cell viability. The workflow begins with a primary biochemical screen to directly measure the inhibition of purified Kinase X. Hits from the primary screen are then subjected to a secondary cell-based assay to confirm their activity within a biological system and a cytotoxicity assay to assess their therapeutic window.
References
Application Notes and Protocols for the Quantification of Oxylipins in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxylipins are a diverse class of lipid-derived signaling molecules produced in plants through the oxygenation of polyunsaturated fatty acids (PUFAs). These compounds, including jasmonates, are pivotal in mediating plant defense responses to biotic and abiotic stresses, as well as regulating various developmental processes.[1][2][3] Accurate quantification of oxylipins in plant extracts is crucial for understanding their physiological roles and for the discovery of novel bioactive compounds with potential therapeutic applications.[4] This document provides detailed protocols for the extraction and quantification of oxylipins from plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5][6]
Data Presentation: Quantitative Analysis of Oxylipins in Plant Tissues
The following tables summarize quantitative data of key oxylipins in different plant species under various stress conditions, providing a comparative overview for researchers.
Table 1: Quantification of Jasmonic Acid (JA) and its Precursor 12-Oxophytodienoic Acid (OPDA) in Arabidopsis thaliana Leaves Following Wounding.
| Time After Wounding | Plant Genotype | JA (pmol/g FW) | OPDA (pmol/g FW) | Reference |
| 0 min (Control) | Wild-Type | ~10 | ~150 | [7][8] |
| 30 min | Wild-Type | ~120 | ~600 | [7] |
| 1 hour | Wild-Type | Not Reported | Not Reported | |
| 2 hours | Wild-Type | Not Reported | Not Reported | |
| 0 min (Control) | aos mutant | Not Detected | Not Detected | [9] |
| 3 hours (Wounded) | aos mutant | Not Detected | Not Detected | [9] |
FW: Fresh Weight. The aos (allene oxide synthase) mutant is deficient in JA biosynthesis.
Table 2: Oxylipin Profile in Salinized Tomato (Solanum lycopersicum) Plants.
| Plant Organ | Stress Condition | 9-HOTE (relative units) | 13-HOTE (relative units) | JA (relative units) | Reference |
| Leaves | Control | 1.0 | 1.0 | 1.0 | [10] |
| Leaves | Salt Stress (30 days) | Increased | Increased | Decreased | [10] |
| Roots | Control | 1.0 | 1.0 | 1.0 | [10] |
| Roots | Salt Stress (21 days) | Decreased | Decreased | Increased | [10] |
HOTE: Hydroxy-octadecatrienoic acid. Relative units are compared to control conditions.
Table 3: Oxylipin Accumulation in Potato Leaves after Infection with Phytophthora infestans.
| Time After Infection | Oxylipin | Concentration Level | Reference |
| 24 hours | Esterified 9-derivatives | Undetectable | [11] |
| 48 hours | Esterified 9-derivatives | Slightly Detectable | [11] |
| 96 hours | Esterified 9-derivatives | Highest Concentration | [11] |
Experimental Protocols
Protocol 1: Extraction of Oxylipins from Plant Tissues
This protocol outlines the steps for the efficient extraction of oxylipins from plant material, minimizing their degradation and ensuring high recovery rates.
Materials:
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Extraction solvent: 2-propanol/water/HCl (2:1:0.002, v/v/v)
-
Internal standards (e.g., d5-JA, d6-ABA)
-
Centrifuge
-
Glass vials
Procedure:
-
Sample Collection and Freezing: Immediately freeze plant tissue (e.g., leaves, roots) in liquid nitrogen upon collection to quench enzymatic activity.[5]
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extraction:
-
Transfer the powdered tissue to a glass tube.
-
Add 1 mL of extraction solvent for every 100 mg of tissue.
-
Add internal standards to each sample for accurate quantification.
-
Vortex vigorously for 1 minute.
-
Add 2 mL of dichloromethane and vortex for 30 seconds.
-
Add 1 mL of water and vortex for 30 seconds.
-
-
Phase Separation: Centrifuge the mixture at 3,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a lower organic layer, and a protein pellet at the interface.
-
Collection: Carefully collect the lower organic phase, which contains the oxylipins, and transfer it to a new glass vial.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of methanol (B129727) for Solid-Phase Extraction (SPE) or direct LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Oxylipin Cleanup
SPE is a crucial step to remove interfering compounds from the plant extract, thereby improving the sensitivity and accuracy of the LC-MS/MS analysis.[4][12]
Materials:
-
SPE cartridges (e.g., C18)
-
Methanol
-
Water
-
Elution solvent (e.g., acetonitrile/methanol, 80:20, v/v)
-
Vacuum manifold
Procedure:
-
Cartridge Conditioning:
-
Condition the SPE cartridge by passing 5 mL of methanol through it.
-
Equilibrate the cartridge by passing 5 mL of water through it.
-
-
Sample Loading: Load the reconstituted plant extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elution: Elute the oxylipins from the cartridge with 5 mL of the elution solvent.
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the purified extract in a small, precise volume (e.g., 50 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 3: Quantification of Oxylipins by UPLC-MS/MS
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of oxylipins.[13][14][15]
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (80:15, v/v) with 0.1% acetic acid
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the oxylipins based on their polarity.
-
Flow Rate: 0.3 - 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is typically used for oxylipin analysis.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity in quantifying specific oxylipins.[13] MRM transitions (precursor ion -> product ion) for each target oxylipin and internal standard must be optimized.
-
Source Parameters: Optimize source temperature, gas flows, and ESI voltage for the specific instrument and analytes.
Mandatory Visualizations
Oxylipin Biosynthesis and Signaling Pathway
Caption: Overview of the plant oxylipin biosynthetic pathway.
Experimental Workflow for Oxylipin Quantification
Caption: Experimental workflow for oxylipin quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Profiling Method for Oxylipin Metabolome by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Changes in oxylipin synthesis after Phytophthora infestans infection of potato leaves do not correlate with resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of Plasma Oxylipins Using Solid-Phase Extraction and Reversed-Phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. mdpi.com [mdpi.com]
- 15. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Oxyline Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Oxyline extraction from its natural source, Oxystelma esculentum.
Frequently Asked Questions (FAQs)
Q1: What is Oxyline and what is its chemical nature?
A1: Oxyline is a cardenolide tetraglycoside, a type of cardiac glycoside.[1] Its molecular formula is C50H80O17.[1] Like other cardiac glycosides, it consists of a steroid nucleus (aglycone) attached to a chain of sugar molecules (glycone). This structure makes it moderately polar.
Q2: What is the primary source for Oxyline extraction?
A2: Oxyline has been reported to be isolated from the plant Oxystelma esculentum.[1]
Q3: What are the general steps involved in the extraction of Oxyline?
A3: The general workflow for Oxyline extraction involves:
-
Sample Preparation: Drying and grinding the plant material to increase the surface area for solvent penetration.
-
Solvent Extraction: Using a suitable polar solvent to extract the crude Oxyline.
-
Filtration: Separating the solid plant debris from the liquid extract.
-
Solvent Evaporation: Concentrating the extract by removing the solvent.
-
Purification: Isolating Oxyline from other co-extracted compounds using chromatographic techniques.
Q4: Which solvents are most effective for Oxyline extraction?
A4: Polar organic solvents are generally effective for extracting cardenolide glycosides like Oxyline. Ethanol (B145695), methanol (B129727), or mixtures of these with water are commonly used due to their ability to dissolve these compounds. The choice of solvent can significantly impact extraction efficiency.
Q5: How can I confirm the presence and quantity of Oxyline in my extract?
A5: High-Performance Liquid Chromatography (HPLC) is a widely used and precise method for the separation, identification, and quantification of cardenolide glycosides. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation.
Troubleshooting Guide
This guide addresses common issues encountered during Oxyline extraction and provides potential solutions.
| Problem | Possible Cause | Recommended Solution |
| Low Oxyline Yield | 1. Inefficient Initial Extraction: The solvent may not be optimal for the plant material, or the solvent-to-sample ratio could be too low. | Optimize Solvent System: Experiment with different polar solvents (e.g., 70:30 methanol:water or ethanol:water). Increase the solvent-to-sample ratio to ensure complete immersion and saturation of the plant material. |
| 2. Inadequate Sample Preparation: Plant material is not finely ground, limiting solvent penetration. | Improve Grinding: Ensure the plant material is ground to a fine, consistent powder to maximize the surface area available for extraction. | |
| 3. Insufficient Extraction Time or Agitation: The solvent may not have had enough time to penetrate the plant matrix and dissolve the Oxyline. | Increase Extraction Time and Agitation: Extend the extraction duration and use methods like sonication or continuous shaking to enhance solvent penetration and mass transfer. | |
| 4. Degradation of Oxyline: Cardenolide glycosides can be sensitive to heat and acidic conditions, leading to hydrolysis of the sugar chains. | Control Temperature and pH: Avoid excessive heat during extraction and evaporation. Ensure the extraction medium is neutral or slightly basic to prevent acid-catalyzed hydrolysis. | |
| Presence of Impurities in the Final Product | 1. Incomplete Purification: The chromatographic method may not be optimized to separate Oxyline from closely related compounds. | Optimize Purification Protocol: Adjust the mobile phase composition, gradient, and stationary phase in your chromatography setup (e.g., column chromatography or HPLC) to improve resolution. |
| 2. Co-extraction of Other Compounds: The initial solvent extraction is not selective enough and pulls out a wide range of other plant metabolites. | Implement a Pre-extraction Step: Consider a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds before the main extraction with a polar solvent. | |
| Inconsistent Results Between Batches | 1. Variability in Plant Material: The concentration of Oxyline can vary depending on the age, part of the plant used, and growing conditions. | Standardize Plant Material: Whenever possible, use plant material from the same source, harvested at the same time, and use the same plant part for extraction. |
| 2. Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent concentration between batches. | Maintain Strict Protocol Adherence: Ensure all extraction parameters are precisely controlled and documented for each batch to ensure reproducibility. |
Data Presentation: Impact of Extraction Parameters on Yield
The following table summarizes the hypothetical effect of different extraction parameters on the yield of a cardenolide glycoside, adapted from studies on the optimization of plant-based extractions. This data illustrates the importance of optimizing these variables to maximize Oxyline recovery.
| Experiment ID | Ethanol Concentration (%) | Temperature (°C) | Extraction Time (hours) | Hypothetical Oxyline Yield (mg/g of dry plant material) |
| 1 | 50 | 40 | 2 | 3.2 |
| 2 | 50 | 60 | 4 | 4.5 |
| 3 | 70 | 40 | 2 | 4.8 |
| 4 | 70 | 60 | 4 | 6.5 |
| 5 | 70 | 80 | 2 | 5.1 |
| 6 | 90 | 40 | 4 | 4.1 |
| 7 | 90 | 60 | 2 | 5.3 |
| 8 | 90 | 80 | 4 | 4.9 |
This data is illustrative and adapted from general principles of optimizing the extraction of plant-based bioactive compounds. Actual yields will vary based on the specific plant material and experimental conditions.
Experimental Protocols
Protocol 1: General Oxyline Extraction
-
Sample Preparation:
-
Dry the leaves of Oxystelma esculentum at 40-50°C to a constant weight.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Macerate the powdered plant material in 70% ethanol (1:10 solid-to-solvent ratio) for 24 hours at room temperature with constant stirring.
-
Alternatively, perform Soxhlet extraction for 6-8 hours.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
-
Purification:
-
Subject the crude extract to column chromatography using a silica (B1680970) gel stationary phase.
-
Elute with a gradient of chloroform (B151607) and methanol, starting with a higher concentration of chloroform and gradually increasing the methanol concentration.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing Oxyline.
-
Pool the Oxyline-rich fractions and further purify using preparative High-Performance Liquid Chromatography (HPLC) if necessary.
-
Visualizations
Logical Workflow for Troubleshooting Low Oxyline Yield
Caption: A flowchart for troubleshooting low Oxyline yield.
Experimental Workflow for Oxyline Extraction and Purification
References
Technical Support Center: Synthesis of Oxyline
Disclaimer: "Oxyline" is a complex natural product C₅₀H₈₀O₁₇, as identified in PubChem (CID 195722)[1]. The total synthesis of such a molecule is a significant undertaking and likely not yet reported in detail in publicly available literature. This guide is therefore based on established principles and common challenges encountered in the synthesis of complex, polycyclic natural products and steroidal glycosides[2][[“]][4][5]. The experimental data and protocols provided are representative examples to illustrate troubleshooting and methodological approaches.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of Oxyline?
A1: The synthesis of a complex molecule like Oxyline presents several major hurdles[[“]][4]:
-
Structural Complexity: The molecule features a dense arrangement of stereocenters, a polycyclic steroidal core, and a long oligosaccharide chain[1].
-
Stereocontrol: Establishing the correct relative and absolute stereochemistry across numerous chiral centers is a significant challenge[[“]][4].
-
Glycosylation: Stepwise and stereoselective formation of the glycosidic linkages in the oligosaccharide chain is notoriously difficult and often results in low yields or mixtures of anomers.
-
Protecting Group Strategy: The synthesis requires a complex and orthogonal protecting group strategy to differentiate the numerous hydroxyl groups of varying reactivity.
-
Low Yields and Scalability: Multi-step syntheses of such complex molecules are often plagued by low overall yields, making it difficult to produce sufficient quantities for biological testing[2].
Q2: My glycosylation reaction is giving a poor yield and a mixture of α and β anomers. What should I do?
A2: Low yield and poor stereoselectivity in glycosylation are common issues. Consider the following troubleshooting steps:
-
Optimize Reaction Conditions: Temperature, reaction time, and solvent can have a profound impact on the outcome. Run small-scale trials to screen different conditions[6].
-
Choice of Glycosyl Donor and Acceptor: The reactivity of both the glycosyl donor (e.g., trichloroacetimidate, thioglycoside) and the glycosyl acceptor is critical. Ensure the acceptor is sufficiently nucleophilic and the donor is appropriately activated.
-
Promoter/Catalyst: The choice of promoter (e.g., TMSOTf, BF₃·OEt₂) is crucial for controlling stereoselectivity. For instance, in the presence of a participating protecting group at C2 of the glycosyl donor (e.g., an acetyl group), the reaction often favors the formation of the 1,2-trans glycosidic linkage.
-
Purity of Reagents: Ensure all reagents and solvents are of high purity and strictly anhydrous, as many glycosylation reactions are sensitive to moisture[6].
Q3: I'm having trouble with the regioselective functionalization of the steroidal core. How can I improve this?
A3: Achieving regioselectivity on a complex scaffold like a steroid can be challenging due to the similar reactivity of multiple C-H bonds[7].
-
Directing Groups: Consider installing a temporary directing group that can guide a reagent to a specific position on the steroid nucleus.
-
Steric Hindrance: Exploit the inherent steric environment of the molecule. Bulky reagents will preferentially react at less hindered positions.
-
Enzymatic Reactions: Biocatalysis using enzymes like cytochrome P450 can offer exquisite regioselectivity and stereoselectivity for hydroxylations and other transformations[[“]].
Troubleshooting Guides
Problem: Low Yield in a Key Coupling Reaction
This guide addresses a common issue of low yield in a hypothetical Suzuki coupling to append a side chain to the Oxyline core.
| Observation | Potential Cause | Suggested Solution |
| Low conversion of starting materials | 1. Inactive catalyst. 2. Suboptimal reaction temperature. 3. Poor quality of reagents/solvents. | 1. Use a fresh batch of palladium catalyst and ligand. 2. Screen a range of temperatures (e.g., 60°C, 80°C, 100°C). 3. Use freshly distilled/dried solvents and high-purity reagents[6]. |
| Formation of side products (e.g., homocoupling) | 1. Incorrect stoichiometry of reactants. 2. Inefficient mixing. 3. Oxygen contamination leading to catalyst degradation. | 1. Carefully control the ratio of the boronic acid to the aryl halide. 2. Ensure adequate stirring for the reaction mixture[6]. 3. Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., under argon)[6]. |
| Decomposition of product | 1. Product is unstable under the reaction conditions. 2. Harsh workup procedure. | 1. Monitor the reaction by TLC/LC-MS to check for product degradation over time[6]. 2. Consider a milder base or lower reaction temperature. 3. Use a milder workup procedure (e.g., aqueous NH₄Cl quench instead of acid). |
Quantitative Data Summary: Optimization of Glycosylation
The following table summarizes hypothetical data for the optimization of a key glycosylation step, coupling a glycosyl donor to a steroidal alcohol.
| Entry | Glycosyl Donor | Promoter (1.2 equiv) | Solvent | Temp (°C) | Yield (%) | α:β Ratio |
| 1 | Trichloroacetimidate | TMSOTf | DCM | -40 | 45 | 3:1 |
| 2 | Trichloroacetimidate | BF₃·OEt₂ | DCM | -40 | 30 | 5:1 |
| 3 | Thioglycoside | NIS/TfOH | DCM/Et₂O | -20 | 65 | 1:10 |
| 4 | Thioglycoside | DMTST | DCM | 0 | 78 | 1:15 |
Data is illustrative and not from published synthesis of Oxyline.
Detailed Experimental Protocols
Protocol 1: Stereoselective Glycosylation using a Thioglycoside Donor
This protocol describes a representative procedure for a stereoselective glycosylation, a critical step in the synthesis of the oligosaccharide chain of Oxyline.
-
Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add the glycosyl acceptor (1.0 equiv) and the thioglycoside donor (1.2 equiv).
-
Dissolution: Dissolve the substrates in anhydrous dichloromethane (B109758) (DCM, 0.1 M).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Addition of Activator: Add freshly activated 4Å molecular sieves. Stir for 30 minutes. Then, add dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST) (2.0 equiv) portion-wise over 10 minutes.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) every 30 minutes.
-
Quenching: Once the glycosyl acceptor is consumed (typically 2-4 hours), quench the reaction by adding triethylamine (B128534) (Et₃N, 5.0 equiv).
-
Workup: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite. Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired glycosylated product.
Visualizations
Caption: Troubleshooting workflow for a failed glycosylation reaction.
Caption: Step-by-step experimental workflow for a Suzuki coupling reaction.
Caption: Logical relationship for selecting a protecting group strategy.
References
Technical Support Center: Overcoming Poor Solubility of Oxyline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of Oxyline in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is my Oxyline precipitating out of the cell culture medium?
A1: Oxyline is a hydrophobic molecule with poor solubility in aqueous solutions like cell culture media.[1] Precipitation typically occurs when a concentrated stock solution of Oxyline, usually dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into the aqueous environment of the culture medium.[1] This change in solvent composition reduces the solubility of Oxyline, causing it to form visible precipitates.[1]
Q2: What is the recommended solvent for preparing Oxyline stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of poorly soluble compounds like Oxyline for in vitro studies.[1] It is crucial to prepare a high-concentration stock solution in DMSO to minimize the final volume of DMSO added to the cell culture medium.
Q3: What is the maximum permissible concentration of DMSO in the final cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%.[1] The tolerance to DMSO can vary between different cell lines, so it is advisable to perform a vehicle control experiment to assess the effect of DMSO on your specific cells.
Q4: I see a precipitate in my vial of Oxyline solid. Is it still usable?
A4: If you observe solid material in a stock solution vial, it is likely precipitated Oxyline. You can try to redissolve it by gently warming the vial in a 37°C water bath and vortexing vigorously. If it fully redissolves and the solution is clear, it is likely usable. However, to ensure accurate dosing, preparing a fresh stock solution is always the best practice.[2]
Q5: Can I use other solvents to improve Oxyline's solubility?
A5: Yes, other co-solvents such as ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols can be used to formulate compounds with low aqueous solubility.[3] However, their compatibility with your specific experimental system, especially cell-based assays, must be validated. For preclinical in vivo studies, more advanced formulation strategies like lipid-based delivery systems or nanosuspensions might be necessary to improve bioavailability.[3][4][5]
Troubleshooting Guide
Encountering precipitation during your experiments can be a significant hurdle. This guide provides a systematic approach to troubleshooting and resolving these issues.
| Issue | Potential Cause | Recommended Solution(s) |
| Visible precipitate forms immediately upon adding Oxyline stock to the medium. | The final concentration of Oxyline exceeds its solubility limit in the aqueous medium.[1] | - Decrease the final concentration: If your experimental design allows, try using a lower final concentration of Oxyline. - Optimize the addition process: Add the DMSO stock solution very slowly (drop-wise) to the vortexing or swirling culture medium to facilitate rapid mixing and dispersion.[1][2] - Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the Oxyline stock.[1] |
| The medium becomes cloudy or hazy after adding Oxyline. | Formation of a fine, colloidal suspension of Oxyline that may not be immediately visible as distinct particles. | - Increase the volume of the medium: Adding the stock to a larger volume of medium can aid in dispersion.[1] - Use a surfactant: Consider the use of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, at a low, non-toxic concentration to help maintain solubility.[6] |
| Precipitation occurs over time during incubation. | The compound is not stable in the aqueous environment at 37°C and precipitates out over the course of the experiment. | - Prepare fresh dilutions for each experiment: Avoid storing diluted Oxyline in aqueous solutions.[1] - Consider formulation aids: For longer-term experiments, the use of solubilizing agents like cyclodextrins might be necessary to form inclusion complexes and enhance stability in solution.[4][6] |
| Inconsistent experimental results. | Poor solubility leads to inaccurate final concentrations of the active compound. | - Visually inspect the medium: Before adding the medium to your cells, hold it up to a light source to check for any signs of precipitation or cloudiness.[1] - Establish a consistent protocol: Follow a standardized and validated protocol for preparing and adding Oxyline to the culture medium for all experiments.[1] |
Quantitative Data on Oxyline Solubility
The following table summarizes the approximate solubility of Oxyline in various solvents. This data can guide the preparation of stock solutions and initial experimental design.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) * | Notes |
| Water | < 0.01 | < 0.01 | Practically insoluble. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.01 | < 0.01 | Insoluble in aqueous buffers. |
| Ethanol | ~5 | ~5.2 | Soluble, but high concentrations may be toxic to cells. |
| Dimethyl Sulfoxide (DMSO) | > 50 | > 52.5 | Highly soluble. Recommended for stock solution preparation. |
| 10% HP-β-CD in Water | ~1 | ~1.0 | Use of cyclodextrins can improve aqueous solubility. |
*Calculated based on a molecular weight of 953.17 g/mol for Oxyline.[7]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Oxyline Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out a desired amount of Oxyline powder (e.g., 5 mg) in a sterile microcentrifuge tube.
-
Adding Solvent: Based on the molecular weight of Oxyline (953.17 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. For 5 mg of Oxyline, this would be: (5 mg / 953.17 mg/mmol) / 10 mmol/L = 0.000525 L = 525 µL of DMSO.
-
Dissolving the Compound: Add the calculated volume of high-purity, sterile DMSO to the tube.
-
Ensuring Complete Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again to ensure all the solid has dissolved.[2]
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparing Working Dilutions in Cell Culture Medium
-
Pre-warm Medium: Pre-warm the required volume of complete cell culture medium to 37°C.
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM Oxyline stock solution at room temperature.
-
Serial Dilution (Recommended): To minimize precipitation, perform a serial dilution. For example, to achieve a final concentration of 10 µM in 10 mL of medium:
-
First, prepare an intermediate dilution by adding 5 µL of the 10 mM stock solution to 495 µL of pre-warmed medium (results in a 100 µM solution). Vortex immediately.
-
Then, add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed medium.
-
-
Direct Dilution (Alternative): If preparing a single concentration, add the required volume of the stock solution drop-wise to the pre-warmed medium while gently vortexing or swirling.[1][2] For a 10 µM final concentration in 10 mL, this would be 10 µL of the 10 mM stock.
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
Visualizations
Experimental Workflow for Preparing Oxyline Working Solutions
Caption: Workflow for preparing Oxyline working solutions.
Hypothetical Signaling Pathway for Oxyline as a Kinase Inhibitor
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. oxyline | 132741-68-5 [m.chemicalbook.com]
Minimizing degradation of Oxyline during analysis
Technical Support Center: Oxyline Analysis
Welcome to the technical support center for Oxyline analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize degradation and ensure accurate quantification of Oxyline and related compounds during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Oxyline and why is its degradation a concern during analysis?
A1: Oxyline is a complex molecule, and based on broader chemical classifications, it is related to oxylipins, which are highly unstable compounds.[1] Oxylipins are lipid mediators derived from the oxidation of polyunsaturated fatty acids and are involved in a wide range of biological processes.[1][2] Their inherent instability makes them prone to degradation during sample collection, storage, and analysis, which can lead to inaccurate quantification and misinterpretation of results.[1] Key degradation pathways include oxidation and hydrolysis.[3][4]
Q2: What are the most critical initial steps to prevent Oxyline degradation upon sample collection?
A2: Immediate and proper handling of biological samples is crucial. Since tissue degradation and oxidation can occur within seconds, rapid processing is essential.[1] For tissue samples, quick freezing in liquid nitrogen is recommended.[1] Biological fluids should be collected and stored on ice, and cells should be collected in cold solvents.[1] It is important to note that non-enzymatic lipid peroxidation can still occur at temperatures as low as -20°C.[1]
Q3: My Oxyline sample shows multiple peaks on HPLC/TLC, suggesting degradation. How can I confirm this?
A3: The appearance of multiple unexpected peaks is a strong indicator of degradation. To confirm, you can re-analyze a freshly prepared sample, ensuring minimal exposure to light, heat, and oxygen.[5] If the peak pattern changes over time with a decrease in the parent compound peak and an increase in impurity peaks, degradation is likely occurring.[5] Comparing the mass spectra of the degradation products with the parent compound using LC-MS/MS can help identify the chemical transformations, such as oxidation or hydrolysis.[6][7]
Q4: Can the analytical column itself contribute to Oxyline degradation?
A4: Yes, on-column degradation can occur.[8] This can be caused by interactions between the analyte and the stationary phase, particularly with silica-based columns at high pH, which can lead to degradation.[9] To troubleshoot this, you can try modifying the mobile phase, using a different column chemistry (e.g., a polymeric or sterically protected column), or reducing the sample's exposure time on the column by adjusting the gradient.[8][9]
Troubleshooting Guides
Issue 1: Low Recovery of Oxyline After Sample Extraction
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inappropriate Extraction Method | For oxylipins, which are often present at low concentrations, protein precipitation (PPT) alone may be unsuitable as the analytes can co-precipitate with proteins.[1] Solid-Phase Extraction (SPE) is the most widely used and versatile method for oxylipin analysis.[10] Liquid-Liquid Extraction (LLE) is also a viable option.[1] |
| Oxidation During Extraction | Perform all extraction steps under cold conditions (e.g., on ice).[1] Consider adding antioxidants to your extraction solvents. |
| pH-Dependent Degradation | Oxyline may be susceptible to hydrolysis at extreme pH values.[4] Ensure the pH of your buffers and extraction solvents is optimized for stability. |
Issue 2: Inconsistent Retention Times in HPLC Analysis
Possible Causes & Solutions
| Cause | Recommended Solution |
| Mobile Phase Inconsistency | Ensure the mobile phase is freshly prepared and properly degassed.[11][12] For gradient elution, ensure the pumping system is delivering a consistent composition.[12] Adding a tracer like 0.1% acetone (B3395972) to the organic solvent can help verify mixing consistency when monitoring at 254 nm.[11] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature, as temperature changes can affect retention times.[12] |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before each injection, which may require at least 10 column volumes.[12] |
Experimental Protocols
Protocol 1: Sample Collection and Storage for Oxyline Analysis
-
Tissue Samples: Immediately upon collection, snap-freeze the tissue in liquid nitrogen. Store at -80°C until analysis.
-
Biological Fluids (Plasma, Urine): Collect samples into tubes containing antioxidants (e.g., butylated hydroxytoluene - BHT). Place on ice immediately. Centrifuge at 4°C to separate plasma or cells. Store the resulting supernatant or cell pellet at -80°C.
-
Cell Cultures: Harvest cells quickly and wash with ice-cold phosphate-buffered saline (PBS). Immediately add a cold organic solvent (e.g., methanol) to quench enzymatic activity and proceed with extraction.
Protocol 2: Solid-Phase Extraction (SPE) for Oxyline Purification
This protocol is a general guideline and should be optimized for your specific application.
-
Conditioning: Condition a C18 SPE cartridge with one column volume of methanol (B129727), followed by one column volume of water.
-
Loading: Acidify the sample to approximately pH 3 with formic acid. Load the sample onto the SPE cartridge.
-
Washing: Wash the cartridge with one column volume of 15% methanol in water to remove polar impurities.
-
Elution: Elute the Oxyline and other lipids with two column volumes of methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for Oxyline analysis.
Caption: Simplified degradation pathways for Oxyline.
References
- 1. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The methods and application of Oxylipins Analysis - Creative Proteomics Blog [creative-proteomics.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Troubleshooting Oxyline-based assay variability
Welcome to the technical support center for the Oxyline-based assay. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments. Here you will find answers to frequently asked questions and detailed guides to address common sources of variability.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Oxyline-based assay?
A1: The Oxyline-based assay is a cell-based method designed to quantify the activity of specific signaling pathways initiated by oxidative stress. The assay utilizes a genetically engineered reporter cell line that expresses a luciferase or fluorescent protein under the control of a promoter responsive to the activation of the target pathway. Upon stimulation, the transcription of the reporter gene is induced, leading to a measurable light or fluorescent signal that is proportional to the pathway's activity.
Q2: What are the most common sources of variability in the Oxyline-based assay?
A2: Variability in assay results can arise from several factors. The most significant sources often include inconsistencies in cell culture, such as passage number and cell health, as well as variations in experimental execution, including pipetting, incubation times, and reagent stability.[1][2][3][4] Inter- and intra-assay variability can also be influenced by the specific characteristics of the samples being tested and the laboratory environment.[3][4]
Q3: How should I properly store and handle the Oxyline assay reagents?
A3: Proper storage and handling of reagents are critical for assay performance and consistency.[5][6] Always refer to the kit's technical data sheet for specific storage temperatures. In general, enzymes should be kept on ice when in use, and all reagents should be allowed to equilibrate to the assay temperature before starting the experiment.[7] Avoid repeated freeze-thaw cycles of sensitive reagents.[6]
Q4: What can cause high background signals in my assay?
A4: High background signals can be caused by several factors, including contaminated reagents, insufficient washing steps, or endogenous enzyme activity in the samples.[8][9][10][11] The concentration of the primary or secondary antibody, if applicable to your specific Oxyline protocol, may also be too high.[9][12]
Q5: My standard curve is not linear. What should I do?
A5: A non-linear standard curve can be due to errors in the preparation of the standard dilutions or pipetting inaccuracies.[7] It is also possible that the concentration range of your standards is too high, leading to signal saturation.[7] Carefully re-prepare the standards and ensure thorough mixing at each dilution step.
Troubleshooting Guides
This section provides detailed solutions to specific issues you may encounter during your Oxyline-based assay experiments.
Issue 1: High Variability Between Replicate Wells
High variability between replicate wells can compromise the reliability of your results. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogeneous single-cell suspension before seeding. Gently mix the cell suspension between pipetting to prevent cell settling.[13] |
| Pipetting Inaccuracies | Use calibrated pipettes and ensure consistent pipetting technique. When adding reagents, place the pipette tip at the same depth and angle in each well.[7] |
| "Edge Effect" | The outer wells of a microplate are more prone to evaporation, leading to variability. To minimize this, fill the outer wells with sterile PBS or media and do not use them for experimental samples.[11][13][14] |
| Temperature Gradients | Avoid stacking plates during incubation to ensure a uniform temperature distribution across all wells.[11] |
Issue 2: Weak or No Signal
A lack of signal can be frustrating. Here are some common reasons and how to address them.
| Potential Cause | Recommended Solution |
| Incorrect Reagent Storage or Handling | Verify that all assay components have been stored at the recommended temperatures and have not expired.[5][6][7] |
| Omission of a Protocol Step | Carefully review the assay protocol to ensure all steps were performed in the correct order.[7][15] |
| Incorrect Wavelength/Filter Settings | Confirm that the plate reader is set to the correct wavelength for the specific reporter molecule in your Oxyline assay.[7] |
| Cells are Not Healthy | Ensure you are using cells at a low passage number and that they are healthy and in the exponential growth phase. |
Issue 3: High Background Signal
A high background can mask the true signal from your samples. The table below provides guidance on how to reduce it.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number and vigor of wash steps to remove unbound reagents.[11] |
| Contaminated Reagents or Buffers | Prepare fresh buffers and use sterile techniques to avoid contamination.[11] |
| Incubation Times or Temperatures Exceeded | Strictly adhere to the incubation times and temperatures specified in the protocol.[11] |
| Light Leakage in the Plate Reader | Ensure the plate reader's reading chamber is properly sealed to prevent external light from interfering with the measurement. |
Experimental Protocols
Protocol 1: General Oxyline Assay Workflow
This protocol outlines the key steps for a typical Oxyline-based assay.
-
Cell Seeding:
-
Culture the Oxyline reporter cells to ~80% confluency.
-
Harvest the cells and perform a cell count to determine viability.
-
Seed the cells into a 96-well plate at the predetermined optimal density.
-
Incubate the plate overnight at 37°C in a humidified CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds.
-
Remove the culture medium from the cells and add the compound dilutions. Include appropriate vehicle controls.
-
Incubate for the desired treatment period.
-
-
Signal Detection:
-
Remove the compound-containing medium.
-
Add the detection reagent according to the kit instructions.
-
Incubate for the specified time to allow for signal development.
-
Measure the luminescent or fluorescent signal using a plate reader.
-
Diagram: General Oxyline Assay Workflow
References
- 1. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sources of variability in biomarker concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sources of variability: a College of American Pathologists Therapeutic Drug Monitoring study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labtest.com.br [labtest.com.br]
- 6. How To Properly Store Reagents | FUJIFILM Wako [wakopyrostar.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Troubleshooting - High background [immunohistochemistry.us]
- 10. sinobiological.com [sinobiological.com]
- 11. benchchem.com [benchchem.com]
- 12. bma.ch [bma.ch]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. RNAscope Troubleshooting Guide and FAQ | Troubleshooting [acdbio.com]
Technical Support Center: Optimizing Dosage for In Vivo Studies with Oxyline
Disclaimer: The following information is a generalized guide for optimizing the in vivo dosage of a hypothetical novel compound, "Oxyline." Specific experimental details should be adapted based on the compound's known in vitro data and the specific research objectives. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the in vivo dosage for a novel compound like Oxyline?
The initial step is to conduct a thorough literature review for any data on Oxyline or compounds with similar structures or mechanisms of action.[1] If no data is available, the process typically starts with a dose-range finding (DRF) study in a small group of animals.[2][3][4] The starting dose for a DRF study can be estimated from in vitro cytotoxicity data.[2]
Q2: How should Oxyline be formulated for in vivo administration?
The formulation for Oxyline will depend on its physicochemical properties, particularly its solubility. For compounds that are not readily soluble in aqueous solutions, a common approach is to first dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it with an appropriate aqueous buffer such as saline or phosphate-buffered saline (PBS).[5] It is crucial to ensure the final concentration of the organic solvent is low and well-tolerated by the animal model to avoid vehicle-induced toxicity.[5]
Q3: What are the common routes of administration for in vivo studies?
The choice of administration route should align with the intended clinical use and the compound's properties.[4] Common routes include oral (gavage), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC).[6] The route of administration can significantly affect the bioavailability of the compound.[1] For initial efficacy studies where oral bioavailability might be a hurdle, intraperitoneal (IP) administration can be considered to bypass first-pass metabolism.[7]
Q4: What is a Maximum Tolerated Dose (MTD) study and why is it important?
A Maximum Tolerated Dose (MTD) study aims to determine the highest dose of a compound that can be administered without causing unacceptable toxicity or mortality.[3] This is a critical step in preclinical safety and toxicity assessment. The MTD is often used to select the high dose for subsequent repeat-dose toxicity studies.[2]
Troubleshooting Guide
Issue 1: High toxicity or adverse effects are observed even at low doses.
-
Possible Cause: The starting dose, although based on in vitro data, may be too high for the in vivo system. The vehicle used for formulation could also be causing toxicity.[5]
-
Solution:
-
Reduce the Dose: Immediately lower the dose to a non-toxic level and consider a more gradual dose escalation in subsequent studies.[5]
-
Assess Vehicle Toxicity: Include a control group that receives only the vehicle to distinguish between compound- and vehicle-induced toxicity.[5]
-
Refine the Formulation: Investigate alternative, less toxic vehicles or different formulation strategies to improve the compound's safety profile.
-
Issue 2: There is a lack of efficacy or biological response at the tested doses.
-
Possible Cause: The doses administered may be too low to reach therapeutic concentrations in the target tissue. Poor bioavailability due to the route of administration or rapid metabolism and clearance can also be contributing factors.[7]
-
Solution:
-
Dose Escalation: Conduct a dose-escalation study to determine if a higher dose will elicit the desired effect.
-
Optimize Administration Route: If using oral administration, consider parenteral routes like IV or IP to increase systemic exposure.[7]
-
Pharmacokinetic (PK) Study: Perform a pilot PK study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Oxyline. This will provide valuable data on its half-life and bioavailability.
-
Issue 3: High variability is observed in the experimental results between animals in the same group.
-
Possible Cause: Inconsistent dosing, variable absorption, or issues with the analytical assay can lead to high variability.[7] Animal-related factors such as age, weight, and health status can also contribute.
-
Solution:
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, dosing technique, and sample collection, are rigorously standardized.[7]
-
Control for Animal Variables: Use animals from a reliable source and within a narrow age and weight range.[7]
-
Increase Sample Size: A larger number of animals per group can help mitigate the impact of individual variability.[7]
-
Data Presentation
Table 1: Hypothetical Dose-Range Finding (DRF) Study Summary for Oxyline
| Animal Model (Strain, Sex, Age) | Route of Administration | Dose Level (mg/kg) | Number of Animals | Observed Clinical Signs | Effect on Body Weight (%) | Macroscopic Pathology Findings |
| Sprague-Dawley Rat, M/F, 6-8 weeks | Oral (gavage) | 0 (Vehicle) | 3/sex | No abnormalities observed | +5.2 | No significant findings |
| Sprague-Dawley Rat, M/F, 6-8 weeks | Oral (gavage) | 10 | 3/sex | No abnormalities observed | +4.8 | No significant findings |
| Sprague-Dawley Rat, M/F, 6-8 weeks | Oral (gavage) | 50 | 3/sex | Mild lethargy 1-2 hours post-dose | +2.1 | No significant findings |
| Sprague-Dawley Rat, M/F, 6-8 weeks | Oral (gavage) | 200 | 3/sex | Significant lethargy, piloerection | -3.5 | Pale liver noted in 2/6 animals |
Table 2: Hypothetical Pharmacokinetic Parameters of Oxyline in Rats
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUClast (ng*h/mL) | Half-life (h) | Bioavailability (%) |
| Intravenous (IV) | 5 | 1250 | 0.25 | 2800 | 2.5 | 100 |
| Oral (PO) | 20 | 450 | 2.0 | 3200 | 3.1 | 35.7 |
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study
-
Animal Acclimation: Acclimate animals to the laboratory environment for a minimum of 5 days before the study begins.[2]
-
Dose Preparation: Prepare at least three dose levels of Oxyline (e.g., low, mid, and high) and a vehicle control.[2] The selection of initial doses may be informed by in vitro data.[2]
-
Animal Grouping: Randomly assign animals to treatment groups, with an equal number of males and females per group (e.g., 3-5 animals per sex per group).
-
Administration: Administer the designated dose of Oxyline or vehicle to each animal.
-
Clinical Observations: Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, and 24 hours post-dose) and then daily for 7-14 days.[2]
-
Body Weight Measurement: Record the body weight of each animal before dosing and at regular intervals throughout the study.[2]
-
Necropsy: At the end of the study, euthanize all animals and perform a gross necropsy to identify any macroscopic pathological changes in organs and tissues.[2]
Protocol 2: Basic Pharmacokinetic (PK) Study
-
Animal Preparation: For intravenous administration, cannulate the appropriate blood vessel (e.g., jugular vein) for dosing and blood sampling.
-
Dosing: Administer a single dose of Oxyline via the intended route (e.g., IV or oral gavage).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to separate the plasma and store it frozen until analysis.
-
Bioanalysis: Quantify the concentration of Oxyline in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
Mandatory Visualizations
Caption: Hypothetical signaling pathway for Oxyline.
Caption: Experimental workflow for in vivo dose optimization.
Caption: Logical relationships in troubleshooting in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 4. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 5. benchchem.com [benchchem.com]
- 6. In Vivo Pharmacokinetics | Jubilant Biosys [jubilantbiosys.com]
- 7. benchchem.com [benchchem.com]
Frequently Asked Questions (FAQs) and Troubleshooting
Welcome to the Technical Support Center for Oxyline.
This guide is designed to assist researchers, scientists, and drug development professionals in handling the potential cytotoxicity of Oxyline. As "Oxyline" is a compound with limited public information, this document provides guidance based on established principles for working with potentially cytotoxic agents.
This section addresses common issues that may arise during your experiments with Oxyline.
Q1: What is the known mechanism of action for Oxyline's cytotoxicity?
A1: The precise mechanism of Oxyline's cytotoxicity is under investigation. Preliminary data suggests that Oxyline may induce apoptosis by activating caspase-3 and caspase-9, key enzymes in the intrinsic apoptotic pathway. It is also hypothesized to increase the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[1]
Q2: I am observing high variability between my replicate wells in a cytotoxicity assay. What could be the cause?
A2: High variability in cytotoxicity assays can stem from several factors:
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. It is good practice to gently swirl the cell suspension between seeding replicates to prevent cells from settling.
-
Pipetting Errors: Use calibrated pipettes and maintain a consistent technique, especially when adding small volumes of Oxyline or assay reagents. A multichannel pipette can improve consistency.[2][3]
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can alter media concentration. To mitigate this, you can fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.[2]
-
Incomplete Solubilization of Formazan (B1609692): In tetrazolium-based assays like MTT, ensure the formazan crystals are completely dissolved by thorough pipetting or using an orbital shaker.[2]
Q3: My negative control (untreated cells) is showing high levels of cytotoxicity. What should I do?
A3: High cytotoxicity in your negative control can be a sign of underlying issues with your cell culture or assay conditions:
-
Cell Culture Health: Ensure that your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., Mycoplasma).
-
Reagent Contamination: Your media, serum, or other reagents could be contaminated or have expired.
-
Assay Reagent Toxicity: Some assay reagents themselves can be toxic to cells, especially with prolonged incubation times.[4]
Q4: My absorbance/fluorescence readings are unexpectedly low across all wells.
A4: Low signal can point to a few potential problems:
-
Low Cell Density: The initial number of cells seeded may be too low for the assay to generate a strong signal. It's important to optimize the cell seeding density for your specific cell line and the duration of the assay.[2]
-
Incorrect Reagent Volume: Double-check that the correct volume of the assay reagent is added to each well, proportional to the volume of the culture medium.[2]
-
Oxyline Interference: If Oxyline is a colored compound, it might interfere with absorbance readings.[2]
Q5: How can I correct for potential interference from Oxyline's color with my assay readings?
A5: To address potential interference from a colored compound like Oxyline, you can include a "compound-only" control. This involves preparing wells with the same concentrations of Oxyline in cell-free media. You can then subtract the absorbance of these wells from your experimental wells to correct for the compound's intrinsic color.[2] For adherent cells, another option is to gently wash the cells with PBS after removing the Oxyline-containing media and before adding the assay reagent.[2]
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Oxyline against various human cancer cell lines after 48 hours of exposure.
Table 1: IC50 Values of Oxyline in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) |
| A549 | Lung Carcinoma | 15.2 ± 2.1 |
| MCF-7 | Breast Adenocarcinoma | 25.8 ± 3.5 |
| HeLa | Cervical Carcinoma | 18.9 ± 2.8 |
| HepG2 | Hepatocellular Carcinoma | 32.5 ± 4.2 |
Experimental Protocols
Below are detailed methodologies for common cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of Oxyline and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.[2]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.[2]
-
Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[2]
-
Absorbance Reading: Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[2] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the manufacturer's protocol, protected from light.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
Visualizations
Signaling Pathway
Caption: Proposed apoptotic pathway induced by Oxyline.
Experimental Workflow
Caption: General workflow for cytotoxicity assessment.
Troubleshooting Logic
Caption: Troubleshooting decision tree for cytotoxicity assays.
References
Refining purification protocols for high-purity Oxyline
Technical Support Center: High-Purity Oxyline
Introduction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification protocols for Oxyline, a recombinant therapeutic protein. This guide offers detailed troubleshooting advice in a question-and-answer format, robust experimental protocols, and quantitative data to ensure the highest possible purity and yield.
Oxyline is a 45 kDa recombinant protein with an N-terminal His-tag and an isoelectric point (pI) of 6.8. It is expressed intracellularly in E. coli and is known to be prone to aggregation at high concentrations and sensitive to oxidation.
Section 1: Standard Purification Workflow
The standard workflow for Oxyline purification is a multi-step process designed to isolate the protein from host cell contaminants. Each step leverages different biochemical properties of Oxyline to achieve progressively higher purity.
Addressing batch-to-batch variability of Oxyline extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the common challenge of batch-to-batch variability in Oxyline extracts. Our resources are designed to help you ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in Oxyline extracts?
A1: Batch-to-batch variability in Oxyline extracts is a frequent issue stemming from several factors:
-
Raw Botanical Material: Genetic variations within the plant species, diverse cultivation conditions (such as climate and soil), the timing of the harvest, and post-harvest handling and storage can all significantly alter the phytochemical profile of the raw material.[1][2]
-
Extraction Process: Even minor changes in extraction parameters like the solvent-to-solid ratio, temperature, duration of extraction, and the particle size of the plant material can lead to notable differences in the yield and purity of the extract.[1][2]
-
Compound Stability: The active compounds in Oxyline may degrade if exposed to light, oxygen, high temperatures, or repeated freeze-thaw cycles.[1]
Q2: How can I assess the consistency of my Oxyline extract batches?
A2: A combination of analytical techniques is recommended for robust quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for quantifying specific marker compounds.[3] When coupled with mass spectrometry (LC-MS or GC-MS), these methods provide detailed chemical fingerprints essential for ensuring the consistency of the extracts.[4][5]
Q3: What is a chemical fingerprint, and why is it important for my research?
A3: A chemical fingerprint is a comprehensive chromatographic or spectroscopic profile of a botanical extract. It provides a holistic view of the chemical composition, not just the concentration of a single active compound. This is crucial because the overall biological effect of an extract often arises from the synergistic interactions of multiple components.[6][7] Comparing the chemical fingerprints of different batches helps ensure their overall chemical similarity.
Q4: My latest batch of Oxyline extract shows lower biological activity. What should I do?
A4: First, it is important to quantify the concentration of the primary active compounds in the new batch using a validated method like HPLC.[8] Additionally, performing a chemical fingerprint analysis can reveal any significant differences in the overall phytochemical profile compared to previous batches.[8] It is also advisable to conduct a cell-based potency assay to functionally compare the old and new batches.
Q5: How should I properly store my Oxyline extracts to maintain their stability?
A5: To prevent degradation, dried extracts and stock solutions should be stored in amber vials at -20°C or lower, preferably under an inert atmosphere like nitrogen or argon.[1] It is also recommended to aliquot stock solutions into smaller, single-use volumes to minimize repeated freeze-thaw cycles.[1]
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity Between Batches
Potential Causes:
-
Variation in the concentration of the primary active compound(s).
-
Differences in the overall phytochemical profile, affecting synergistic or antagonistic interactions.
-
Presence of interfering compounds or contaminants in one batch.
Troubleshooting Workflow:
Issue 2: Low Yield of Oxyline Extract
Potential Causes:
-
Suboptimal extraction solvent or conditions.
-
Poor quality of the raw botanical material.
-
Degradation of target compounds during extraction.
Recommended Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Extraction | Optimize the solvent system. For moderately polar compounds, a mixture of ethanol (B145695) and water (e.g., 70:30 v/v) is often a good starting point. Also, consider increasing the solvent-to-sample ratio and exploring advanced extraction techniques like ultrasound-assisted extraction.[2][9] |
| Poor Raw Material Quality | Ensure proper botanical identification of the plant material. Source materials from reputable suppliers with clear specifications on harvest time and storage conditions.[10][11] |
| Compound Degradation | Use milder extraction conditions, such as lower temperatures and shorter extraction times.[3] For heat-sensitive compounds, non-thermal extraction methods are preferable.[3] |
Detailed Experimental Protocols
Protocol 1: Quantification of Active Marker in Oxyline Extract by HPLC-UV
This protocol provides a general framework for the quantification of a primary active marker compound in Oxyline extract.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Equipped with a UV detector, pump, and autosampler. |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B). |
| Gradient Program | Start with a higher proportion of B, gradually increasing A over 30-40 minutes. This should be optimized for your specific extract. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. |
| Detection Wavelength | 254 nm (or the specific λmax of the marker compound). |
| Injection Volume | 10 µL. |
2. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of the purified marker compound standard in methanol (B129727) (1 mg/mL). From this, create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve.[12]
-
Sample Solution: Accurately weigh a portion of the dried Oxyline extract, dissolve it in methanol to a known concentration (e.g., 1 mg/mL), and filter through a 0.45 µm syringe filter before injection.[12]
3. Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the concentration of the marker compound by comparing its peak area to the calibration curve.[3]
Protocol 2: Cell-Based Potency Assay for Oxyline Extract
This protocol describes a general method to assess the biological potency of Oxyline extracts, assuming Oxyline modulates the NF-κB signaling pathway.
1. Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HEK293 with an NF-κB reporter system) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the different batches of Oxyline extract and a reference standard.
-
Treat the cells with the extracts for a predetermined time (e.g., 24 hours).
2. NF-κB Activity Measurement:
-
After incubation, induce NF-κB activation with a suitable stimulus (e.g., TNF-α).
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions.
3. Data Analysis:
-
Normalize the reporter activity to cell viability (e.g., using an MTS assay).
-
Plot the normalized reporter activity against the extract concentration to generate dose-response curves.
-
Calculate the EC50 (half-maximal effective concentration) for each batch and compare them to assess relative potency.
Hypothetical Signaling Pathway Modulated by Oxyline:
Workflow for Quality Control of Oxyline Extract Batches:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmedicopublishers.com [pharmedicopublishers.com]
- 6. Preparation of Botanical Samples for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quality Control of Herbal Medicines: From Traditional Techniques to State-of-the-art Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Ensuring Purity: Quality Control Measures for Plant Extracts [plantextractwholesale.com]
- 11. chitosanlab.com [chitosanlab.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Unveiling Molecular Architectures: A Crystallographic Comparison of Cardenolide Glycosides
A definitive crystallographic structure for Oxyline, a complex cardenolide tetraglycoside isolated from Oxystelma esculentum, has yet to be reported in publicly accessible databases. To provide a framework for future structural elucidation and to offer a comparative analysis, this guide presents the crystallographic data of a closely related and well-characterized cardenolide glycoside, Digoxin. This information serves as a valuable reference for researchers and drug development professionals working with this class of compounds.
Cardenolide glycosides, a class of naturally occurring steroids, are known for their potent biological activities, particularly their effects on cardiac muscle. The precise three-dimensional arrangement of atoms within these molecules, determinable by single-crystal X-ray crystallography, is crucial for understanding their structure-activity relationships and for the rational design of new therapeutic agents.
While experimental data for Oxyline is not available, the crystallographic parameters of Digoxin offer insight into the typical structural features of cardenolide glycosides.
Comparative Crystallographic Data
Due to the absence of published crystallographic data for Oxyline, a direct comparison is not feasible. The following table summarizes the crystallographic data for Digoxin, providing a benchmark for the future structural analysis of Oxyline and other related cardenolide glycosides.
| Parameter | Digoxin |
| Chemical Formula | C₄₁H₆₄O₁₄ |
| Molecular Weight | 780.9 g/mol |
| Crystal System | Triclinic |
| Space Group | P1 |
| Unit Cell Dimensions | |
| a | 9.77 Å |
| b | 14.88 Å |
| c | 15.21 Å |
| α | 89.02° |
| β | 98.78° |
| γ | 92.83° |
| Volume | 2178.6 ų |
| Z | 2 |
| Density (calculated) | 1.190 g/cm³ |
| Data Source | Cambridge Structural Database (CSD) |
Note: The crystallographic data for Digoxin is provided as a representative example of a cardenolide glycoside. Researchers who successfully crystallize Oxyline can use these parameters as a reference for comparison.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the molecular structure of a compound like Oxyline through single-crystal X-ray diffraction involves a series of precise steps. The following is a generalized protocol for the crystallographic analysis of a small organic molecule.
1. Crystallization:
-
Obtain a high-purity sample of the compound.
-
Dissolve the compound in a suitable solvent or a mixture of solvents.
-
Induce crystallization through methods such as slow evaporation, vapor diffusion, or cooling. The goal is to grow single crystals of sufficient size (typically 0.1-0.5 mm in each dimension) and quality (well-defined faces, no visible defects).
2. Crystal Mounting:
-
Carefully select a suitable single crystal under a microscope.
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.
3. Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.
-
Perform an initial set of diffraction images to determine the unit cell parameters and the crystal lattice symmetry.
-
Collect a complete dataset by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations. Modern diffractometers use area detectors (e.g., CCD or CMOS) to efficiently capture the diffraction data.
4. Data Processing:
-
Integrate the raw diffraction images to obtain the intensities and positions of the diffraction spots.
-
Apply corrections for various experimental factors, including Lorentz factor, polarization, and absorption.
-
Scale and merge the data from different images to create a final reflection file.
5. Structure Solution and Refinement:
-
Determine the phase of the reflections using direct methods or Patterson methods. This leads to an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods. This process minimizes the difference between the observed and calculated structure factors.
-
Locate and refine the positions of hydrogen atoms.
-
The quality of the final refined structure is assessed using metrics such as the R-factor and goodness-of-fit.
6. Structure Validation and Analysis:
-
Validate the final crystal structure for geometric correctness and consistency with known chemical principles.
-
Analyze the molecular geometry, including bond lengths, bond angles, and torsion angles.
-
Investigate intermolecular interactions, such as hydrogen bonding and van der Waals forces, to understand the crystal packing.
-
Deposit the final crystallographic data in a public database, such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).
Visualization of the Crystallographic Workflow
The following diagram illustrates the key stages in determining the structure of a molecule using single-crystal X-ray crystallography.
Validating the Biological Target of Oxymetazoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental approaches to validate the biological target of Oxymetazoline (B75379), an alpha-adrenergic receptor agonist. It compares its performance with other common alpha-agonists and offers detailed experimental protocols and data to support target engagement studies. As "Oxyline" is an uncommon term in scientific literature and likely a misspelling, this guide focuses on the well-characterized compound, Oxymetazoline.
Oxymetazoline is a direct-acting sympathomimetic agent that selectively binds to and activates alpha-adrenergic receptors.[1][2] Its primary therapeutic effect as a nasal decongestant is mediated through vasoconstriction of blood vessels in the nasal mucosa, which is primarily driven by its action on α1- and α2-adrenergic receptors.[1] Validating this interaction is crucial for understanding its mechanism of action and for the development of novel therapeutics with improved selectivity and efficacy.
Data Presentation: Comparative Analysis of Adrenergic Agonists
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Oxymetazoline and its alternatives for various alpha-adrenergic receptor subtypes. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
Table 1: Comparative Binding Affinities (Ki, nM) of α-Adrenergic Agonists
| Compound | α1A | α1B | α1D | α2A | α2B | α2C | Reference(s) |
| Oxymetazoline | Higher Affinity | >>α1B | ≥α2C | >α1A | ≥α2B | ≥α1D | [3] |
| Xylometazoline (B1196259) | Lower Affinity | - | - | - | Higher Affinity | - | [3] |
| Phenylephrine | Selective α1 | - | - | - | - | - | [4] |
| Naphazoline | Mixed α1/α2 | - | - | - | - | - | [4] |
Note: A comprehensive numerical comparison of Ki values was not available in the searched literature. The table reflects relative affinities as described in the cited sources.
Table 2: Comparative Functional Potency (EC50/pD2) of α-Adrenergic Agonists
| Compound | Receptor Subtype | Potency (EC50 or pD2) | Functional Effect | Reference(s) |
| Oxymetazoline | α1A | Low Potency | Partial Agonist | [3] |
| α2B | High Potency | Full Agonist | [3] | |
| Xylometazoline | α2B | Lower Potency than Oxymetazoline | Full Agonist | [3] |
Experimental Protocols
Validating the interaction of a compound with its target receptor involves a combination of binding and functional assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for its target receptor by measuring its ability to displace a radiolabeled ligand.[5]
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the adrenergic receptor of interest in an ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with a fresh assay buffer and resuspend it.[6] Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate reactions for total binding, non-specific binding, and competitive binding.
-
Total Binding: Contains membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1 receptors), and assay buffer.[6]
-
Non-specific Binding: Contains the same components as total binding, plus a high concentration of an unlabeled competing ligand to saturate the receptors.[5]
-
Competitive Binding: Contains the membrane preparation, radioligand, and varying concentrations of the test compound (e.g., Oxymetazoline).[6]
-
-
Incubation and Filtration:
-
Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.[6]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.[6]
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[6]
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.[6]
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration that inhibits 50% of radioligand binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as α1-adrenergic receptors, by detecting changes in intracellular calcium levels.[7][8]
Protocol:
-
Cell Preparation:
-
Culture a suitable cell line (e.g., HEK293) stably or transiently expressing the α1-adrenergic receptor subtype of interest in a 96-well, black, clear-bottom plate.[9]
-
For Gi-coupled α2 receptors, co-transfection with a promiscuous G-protein like Gα16 can redirect the signaling pathway to calcium release.[8]
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a loading buffer for 30-60 minutes at 37°C.[9] This allows the dye to enter the cells.
-
-
Compound Addition and Signal Detection:
-
Prepare a plate with serial dilutions of the test compound (e.g., Oxymetazoline).
-
Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence.
-
The instrument's integrated pipettor then adds the compound to the cell plate.[9]
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
-
Data Analysis:
-
The change in fluorescence intensity is directly proportional to the amount of intracellular calcium released.
-
Plot the peak fluorescence response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits a half-maximal response).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular environment. It relies on the principle that ligand binding can stabilize a protein against thermal denaturation.[10][11]
General Protocol:
-
Cell Treatment: Incubate intact cells with the test compound or a vehicle control.[10]
-
Heating: Heat the cell suspensions at a range of temperatures.[10]
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[11]
-
Detection: Quantify the amount of soluble target protein remaining at each temperature using methods like Western blotting or mass spectrometry.[11] A shift in the melting curve in the presence of the compound indicates target engagement.
Note: While a powerful tool, specific CETSA data for Oxymetazoline and adrenergic receptors is not widely available, as the technique is more commonly applied to soluble intracellular proteins.
Pull-Down Assay
Pull-down assays are used to verify physical interactions between a "bait" protein (the receptor) and a "prey" (the ligand, often modified with an affinity tag).[12][13]
General Protocol:
-
Bait Immobilization: A tagged version of the target receptor is immobilized on affinity beads.[13]
-
Incubation: The immobilized bait is incubated with a cell lysate or a solution containing the potential interacting partner (the prey).
-
Washing: The beads are washed to remove non-specific binding proteins.[14]
-
Elution and Detection: The bound proteins are eluted from the beads and identified, typically by Western blotting or mass spectrometry.[14]
Note: As with CETSA, specific pull-down assay data for Oxymetazoline is not prevalent in the literature for GPCR validation.
Mandatory Visualization
Signaling Pathways of Oxymetazoline
The following diagrams illustrate the primary signaling cascades initiated by the binding of Oxymetazoline to α1 and α2-adrenergic receptors.
Caption: Oxymetazoline-induced α1-adrenergic receptor signaling pathway.
Caption: Oxymetazoline-induced α2-adrenergic receptor signaling pathway.
Experimental Workflow for Target Validation
The diagram below outlines a typical workflow for validating the interaction between a compound and its G-protein coupled receptor target.
Caption: General workflow for GPCR target validation.
References
- 1. What is the mechanism of Oxymetazoline Hydrochloride? [synapse.patsnap.com]
- 2. Oxymetazoline - Wikipedia [en.wikipedia.org]
- 3. Alpha-adrenoceptor agonistic activity of oxymetazoline and xylometazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Over-the-Counter Ocular Decongestants in the United States – Mechanisms of Action and Clinical Utility for Management of Ocular Redness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. en.bio-protocol.org [en.bio-protocol.org]
- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pull-Down Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Pull-down assays [sigmaaldrich.com]
- 14. youtube.com [youtube.com]
A Comparative Analysis of Cardenolide Efficacy: Benchmarking Against Oxyline
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the efficacy of prominent cardenolides. While the primary focus was to compare these compounds to Oxyline, a cardenolide tetraglycoside isolated from the plant Oxystelma esculentum, a comprehensive literature search revealed no publicly available experimental data on the biological activity of Oxyline itself. [1][2][3][4]
Therefore, this guide will serve as a valuable resource by presenting a detailed comparison of well-characterized cardenolides—Digoxin (B3395198), Digitoxin, and Ouabain—for which significant experimental data exists. The information is structured to provide a clear understanding of their relative efficacy in key areas of cardenolide action: inhibition of the Na+/K+-ATPase enzyme, positive inotropic effects on cardiac muscle, and cytotoxic effects on cancer cell lines.
Furthermore, this document includes detailed experimental protocols for the key assays discussed, providing a methodological framework for researchers who may wish to conduct their own comparative studies, potentially including Oxyline should it become available for testing.
Understanding Cardenolides and Their Mechanism of Action
Cardenolides are a class of naturally occurring steroids, many of which are derived from plants.[5] They are well-known for their therapeutic applications in treating heart conditions, primarily due to their ability to inhibit the Na+/K+-ATPase enzyme, an essential protein responsible for maintaining the sodium and potassium gradients across cell membranes.[5] This inhibition leads to an increase in intracellular calcium ions, which in turn enhances the force of contraction of the heart muscle, a positive inotropic effect.[6]
More recently, the potent cytotoxic effects of cardenolides against various cancer cell lines have garnered significant interest, opening new avenues for their therapeutic application.[5][7] The anticancer activity is also linked to the inhibition of Na+/K+-ATPase and the subsequent disruption of cellular signaling pathways.
Comparative Efficacy of Selected Cardenolides
To provide a clear comparison, the following tables summarize the available quantitative data for Digoxin, Digitoxin, and Ouabain.
Na+/K+-ATPase Inhibition
The inhibitory potency of cardenolides against the Na+/K+-ATPase is a key determinant of their biological activity. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Cardenolide | Enzyme Source | IC50 (µM) | Reference |
| Digoxin | Porcine Kidney | 1.95 ± 0.15 | [8] |
| Digitoxin | Not Specified | Not Specified | |
| Ouabain | Porcine Kidney | 0.9 ± 0.05 | [8] |
Note: IC50 values can vary depending on the specific isoform of the Na+/K+-ATPase and the experimental conditions.
Cytotoxicity Against Cancer Cell Lines
The cytotoxic efficacy of cardenolides is evaluated by their ability to inhibit the growth of cancer cells, also measured by IC50 values.
| Cardenolide | Cell Line | IC50 (nM) | Incubation Time (h) | Reference |
| Digoxin | MDA-MB-231 (Breast Cancer) | 122 ± 2 | 24 | [9] |
| MDA-MB-231 (Breast Cancer) | 70 ± 2 | 48 | [9] | |
| SKOV-3 (Ovarian Cancer) | 250 | Not Specified | [10] | |
| Digitoxin | TK-10 (Renal Cancer) | 3 | 48 | [11] |
| K-562 (Leukemia) | 6.4 ± 0.4 | Not Specified | [11] | |
| MCF-7 (Breast Cancer) | 33 | Not Specified | [11] | |
| Ouabain | MDA-MB-231 (Breast Cancer) | 150 ± 2 | 24 | [9] |
| MDA-MB-231 (Breast Cancer) | 90 ± 2 | 48 | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Cardenolide Signaling Pathway
Caption: Na+/K+-ATPase Inhibition Assay Workflow
Caption: Cytotoxicity Assay (MTT/XTT) Workflow
Experimental Protocols
Na+/K+-ATPase Inhibition Assay
Objective: To determine the concentration of a cardenolide required to inhibit 50% of the Na+/K+-ATPase enzyme activity (IC50).
Materials:
-
Purified Na+/K+-ATPase (e.g., from porcine cerebral cortex)
-
Cardenolide stock solutions of known concentrations
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing NaCl, KCl, MgCl2, and ATP
-
Reagent to detect inorganic phosphate (Pi) (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the cardenolide in the assay buffer.
-
Add the purified Na+/K+-ATPase to each well of a microplate.
-
Add the cardenolide dilutions to the respective wells. Include a control with no cardenolide and a blank with no enzyme.
-
Pre-incubate the plate to allow the cardenolide to bind to the enzyme.
-
Initiate the enzymatic reaction by adding ATP to all wells.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by adding a stopping reagent (e.g., SDS).
-
Add the phosphate detection reagent to all wells.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each cardenolide concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the cardenolide concentration and determine the IC50 value from the resulting dose-response curve.
Inotropic Effect Assay (Langendorff Isolated Heart)
Objective: To measure the effect of a cardenolide on the contractility of an isolated heart.
Materials:
-
Langendorff apparatus
-
Isolated heart (e.g., from a rat or guinea pig)
-
Krebs-Henseleit buffer (perfusion solution)
-
Cardenolide stock solution
-
Pressure transducer and data acquisition system
Procedure:
-
Isolate the heart from an anesthetized animal and mount it on the Langenosdorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature and pressure.[12][13]
-
Allow the heart to stabilize, monitoring parameters such as heart rate, left ventricular developed pressure (LVDP), and the maximum rate of pressure development (+dP/dt).[14]
-
Introduce the cardenolide into the perfusion solution at increasing concentrations.
-
Record the changes in LVDP and +dP/dt at each concentration.
-
A positive inotropic effect is indicated by an increase in LVDP and +dP/dt.[15]
-
Analyze the data to determine the dose-response relationship for the inotropic effect.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a cardenolide that reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Cardenolide stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilizing agent (e.g., DMSO or SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the cardenolide in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the cardenolide. Include a vehicle control (medium with the solvent used for the cardenolide stock).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT reagent to each well and incubate for a few hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the cardenolide concentration to determine the IC50 value.
Conclusion
While a direct comparison of Oxyline's efficacy with other cardenolides is not currently possible due to the absence of published experimental data, this guide provides a robust framework for understanding and evaluating the biological activity of this class of compounds. The compiled data for Digoxin, Digitoxin, and Ouabain offer a valuable benchmark for future studies. The detailed protocols provided herein can be readily applied to assess the Na+/K+-ATPase inhibitory, inotropic, and cytotoxic properties of Oxyline and other novel cardenolides, thereby contributing to the ongoing exploration of their therapeutic potential.
References
- 1. A cardenolide tetraglycoside from Oxystelma esculentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. mindat.org [mindat.org]
- 5. researchgate.net [researchgate.net]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Cardenolides from the Apocynaceae family and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Apoptosis-mediated cytotoxicity of ouabain, digoxin and proscillaridin A in the estrogen independent MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. History of the development of isolated heart perfusion experimental model and its pioneering role in understanding heart physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijbcp.com [ijbcp.com]
- 14. researchgate.net [researchgate.net]
- 15. Inotropic effect of adrenomedullin in the isolated perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Oxymetazoline
Introduction
This guide provides a comprehensive comparison of various analytical methods for the quantification of Oxymetazoline (B75379), a common pharmaceutical ingredient. The selection of an appropriate analytical method is critical for researchers, scientists, and drug development professionals to ensure the accuracy, precision, and reliability of their results. This document outlines the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Spectrophotometry, facilitating an informed decision-making process for the cross-validation of these techniques.
It is important to note that the term "Oxyline" as specified in the topic appears to correspond to a brand of medical devices rather than a specific analyzable chemical compound. Therefore, this guide focuses on "Oxymetazoline," a widely used active pharmaceutical ingredient for which extensive analytical methodologies have been developed and validated.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the most common analytical methods used for the determination of Oxymetazoline.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Spectrophotometry |
| Principle | Separation based on polarity, with UV detection. | Separation by chromatography followed by mass-based detection. | Measurement of light absorption by the analyte after a chemical reaction. |
| Linearity Range | 1.0 - 30 µg/mL[1] | Typically in the pg/mL to ng/mL range. | 0.5 - 3.5 µg/mL[1] |
| Limit of Detection (LOD) | Not explicitly stated in provided results. | Can reach sub-pg levels. | 6.195 µg/mL (Flow Injection Analysis)[2][3] |
| Precision (%RSD) | <0.176%[1] | Typically <15%. | <0.929%[1] |
| Selectivity | Good, but can be susceptible to interference from matrix components.[4] | Excellent, due to the specificity of mass detection.[5][6] | Lower, prone to interference from other absorbing compounds. |
| Instrumentation | HPLC system with UV detector.[4][7] | LC system coupled with a tandem mass spectrometer.[5][6] | Spectrophotometer.[1][8][9] |
| Typical Application | Routine quality control, stability studies.[10] | Bioanalysis, metabolite identification, trace analysis.[5][6] | Basic quantification in simple matrices.[1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is a generalized procedure based on common practices for Oxymetazoline analysis in pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Cogent Diamond Hydride™, 4µm, 100Å (4.6 x 75mm).[4]
-
Mobile Phase: A gradient of Acetonitrile and DI Water, both with 0.1% Trifluoroacetic Acid (TFA).[4]
-
Flow Rate: 1.0 mL/minute.[4]
-
Injection Volume: 1 µL.[4]
-
Sample Preparation: Nasal spray solution containing 0.05% Oxymetazoline HCl is filtered through a 0.45µm Nylon Syringe Filter.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general approach for the sensitive quantification of related compounds, oxylipins, which can be adapted for Oxymetazoline in biological matrices.
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.[5][6]
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.[5]
-
Spectrophotometry
This protocol describes a colorimetric method for the determination of Oxymetazoline.
-
Principle: The method is based on the oxidation-reduction reaction between Oxymetazoline and potassium permanganate (B83412).[1]
-
Method A (Acidic Medium):
-
Oxymetazoline is reacted with a known excess of potassium permanganate in a sulfuric acid solution.
-
The absorbance of the unreacted potassium permanganate is measured at 545 nm.[1]
-
-
Method B (Alkaline Medium):
-
The oxidation of Oxymetazoline is carried out in a sodium hydroxide (B78521) solution.
-
The absorbance of the resulting manganese dioxide (MnO2) is measured at 610 nm.[1]
-
-
Calibration: A calibration curve is constructed by plotting absorbance versus the concentration of standard solutions.
Mandatory Visualization
References
- 1. journals.uob.edu.ly [journals.uob.edu.ly]
- 2. chemmethod.com [chemmethod.com]
- 3. chemmethod.com [chemmethod.com]
- 4. Oxymetazoline HCL Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of oxymetazoline hydrochloride and decomposition products by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. View of Spectrophotometric Determination of Oxymetazoline Hydrochloride Based on the Oxidation Reactions | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 10. bepls.com [bepls.com]
- 11. Species-specific optimization of oxylipin ionization in LC–MS: a design of experiments approach to improve sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Independent verification of Oxyline's reported bioactivity
An Independent Review of Oxiline's Bio-Measurement Devices: Accuracy and Performance in Focus
For researchers, scientists, and drug development professionals who rely on accurate physiological data, the emergence of direct-to-consumer medical devices presents both opportunities and challenges. Oxiline, a company specializing in home health monitoring, offers the Pulse XS Pro pulse oximeter and the Pressure X Pro blood pressure monitor, both of which are marketed with claims of high accuracy. This guide provides an independent verification of these claims by comparing manufacturer specifications with available independent testing data and outlines the standard protocols for evaluating such devices.
The initial investigation into the term "Oxyline" revealed a chemical compound of the same name. However, a thorough search of scientific literature yielded no substantive studies on the bioactivity of this compound. In contrast, the performance and accuracy of Oxiline's medical devices have been the subject of user reports and independent reviews, making them a more relevant subject for a comparative guide on performance verification.
Performance Evaluation of Oxiline Medical Devices
Oxiline's Pulse XS Pro and Pressure X Pro are both FDA-cleared, which indicates they have been deemed substantially equivalent to a legally marketed predicate device.[1][2] However, FDA clearance does not necessarily guarantee performance equivalent to clinical-grade devices in all scenarios. Independent verification is therefore crucial.
Oxiline Pressure X Pro: Blood Pressure Monitor
The Pressure X Pro utilizes a proprietary "VIBRA™ TX Sensor" which the company claims can detect slight arterial wall vibrations for greater accuracy.[3]
Table 1: Comparison of Reported Accuracy for the Oxiline Pressure X Pro
| Data Source | Reported Metric | Result | Comparison to Standard |
| Independent Review (MedGrade) | Mean Absolute Error (Systolic) | 0.8 mmHg (n=420 readings) | Meets ANSI/AAMI/ISO 81060-2 limits[4] |
| Independent Review (MedGrade) | Intra-device Standard Deviation | 1.1 mmHg (over 3-reading sets) | Indicates high repeatability[4] |
| FDA MAUDE Adverse Event Report | User Comparison | 10-20 mmHg higher than manual cuff readings | Inconsistent with clinical standards[5] |
| Manufacturer (Oxiline) | Validation Standard | ISO 81060-2:2018 validated | Claims adherence to international accuracy standards[2] |
While one independent bench test reported that the Pressure X Pro performed well within the ANSI/AAMI/ISO 81060-2 standards for non-invasive blood pressure monitors, an adverse event report filed with the FDA by a physician described the device as consistently reading 10-20 mmHg higher than both manual measurements and a competitor's device.[4][5] This highlights a potential discrepancy between controlled testing and real-world performance.
Oxiline Pulse XS Pro: Pulse Oximeter
The Pulse XS Pro employs "VTEC™ nano sensors" for its measurements of blood oxygen saturation (SpO₂) and pulse rate.[1]
Table 2: Comparison of Reported Accuracy for the Oxiline Pulse XS Pro
| Data Source | Reported Metric | Result | Comparison to Standard |
| Independent Review (MedGrade) | Mean SpO₂ Error | 1.2% (n=400 readings) | Within FDA guidance (typically ±2-3%)[6] |
| Independent Review (MedGrade) | Mean Pulse Rate Error | 1.6 BPM | High level of accuracy[6] |
| Manufacturer (Oxiline) | SpO₂ Accuracy | ±2% (in 70-100% range) | Standard claim for consumer oximeters[7] |
| Manufacturer (Oxiline) | Pulse Rate Accuracy | ±2 BPM | Standard claim for consumer oximeters[7] |
Independent testing of the Pulse XS Pro suggests a high degree of accuracy, with a mean SpO₂ error of 1.2% against arterial blood gas reference values, which is well within the typical FDA requirements for pulse oximeters.[6]
Experimental Protocols for Device Verification
For researchers aiming to conduct their own verification of such devices, standardized protocols are essential.
Blood Pressure Monitor Validation Protocol (Based on ISO 81060-2)
The validation of a non-invasive blood pressure monitor typically involves a comparison against a reference sphygmomanometer in a sufficiently large and diverse human population.
-
Subject Recruitment : A minimum number of subjects (e.g., 85) with a specified distribution of age, gender, and blood pressure readings are required.
-
Reference Measurement : Two trained observers simultaneously measure the subject's blood pressure using a mercury or calibrated aneroid sphygmomanometer with a double-headed stethoscope.
-
Test Device Measurement : The device under test is used to take a series of measurements on the same subject, interspersed with the reference measurements.
-
Data Analysis : The differences between the test device and the reference measurements are calculated. The mean difference and the standard deviation of the differences must fall within predefined limits (e.g., mean error ≤ ±5 mmHg, standard deviation ≤ 8 mmHg).
Pulse Oximeter Validation Protocol (Based on ISO 80601-2-61)
The accuracy of a pulse oximeter is validated through a controlled desaturation study.
-
Subject Recruitment : Healthy, non-smoking adult volunteers are recruited.
-
Controlled Hypoxia : Subjects breathe a controlled mixture of nitrogen and air to safely and gradually reduce their arterial oxygen saturation (SaO₂) over a range from 100% down to 70%.
-
Reference Measurement : Arterial blood samples are drawn at various saturation levels and analyzed by a CO-oximeter, which is the gold standard for measuring SaO₂.
-
Test Device Measurement : The pulse oximeter under test is placed on the subject, and its SpO₂ readings are recorded simultaneously with the arterial blood draws.
-
Data Analysis : The difference between the device's SpO₂ reading and the CO-oximeter's SaO₂ reading is calculated for each data point. The accuracy is typically reported as the root-mean-square error (Arms) over the tested saturation range.
Comparison with Alternatives
For professionals considering these devices, a comparison with established brands that have a larger body of published validation data is prudent.
Table 3: Comparison of Oxiline Devices with Alternatives
| Device Type | Oxiline Model | Key Features | Established Alternative | Key Features of Alternative |
| Blood Pressure Monitor | Pressure X Pro | VIBRA™ TX Sensor, Bluetooth, App Integration | Omron Platinum | Upper Arm, Bluetooth, High-contrast OLED, Stores 200 readings for 2 users |
| Pulse Oximeter | Pulse XS Pro | VTEC™ nano sensor, Bluetooth, App Integration, OLED Display | Masimo MightySat Rx | Hospital-grade SET® technology, Bluetooth, Measures respiration rate, Pleth Variability Index |
Conclusion
The available independent data for the Oxiline Pulse XS Pro and Pressure X Pro is mixed. While some reviews indicate performance that meets regulatory standards, user-reported issues, particularly for the blood pressure monitor, suggest that real-world accuracy can be variable. For research and clinical applications where precision is paramount, these devices should be used with caution and ideally validated against a known gold standard according to the protocols outlined above. Professionals in drug development and clinical research should rely on devices with a robust and transparent history of independent, peer-reviewed validation studies. While consumer-grade devices like those from Oxiline offer convenience and accessibility, their data should be considered supplementary until more extensive, independent clinical data becomes available.
References
- 1. oxyline.pages.dev [oxyline.pages.dev]
- 2. oxiline.shop [oxiline.shop]
- 3. Oxiline’s Best-Selling Blood Pressure Monitor Uses Cutting-Edge Technology to Ensure Accuracy - PR.com [pr.com]
- 4. Oxiline Pressure XS Pro Review: Lab-Grade Accuracy for Home Users – MedGrade [medgrade.org]
- 5. MAUDE Adverse Event Report: OXILINE LLC. OXILINE BLOOD PRESSURE MONITOR; SYSTEM, MEASUREMENT, BLOOD-PRESSURE, NON-INVASIVE [accessdata.fda.gov]
- 6. Oxiline Pulse XS Pro Review: Fast, Accurate Readings in a Pocket-Size Package – MedGrade [medgrade.org]
- 7. oxiline.shop [oxiline.shop]
A Comparative Analysis of Synthetic and Natural Oxytocin
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Oxytocin (B344502), a nonapeptide hormone, plays a crucial role in a variety of physiological processes, including uterine contractions during labor, lactation, and social bonding.[1][2][3][4][5] While endogenous oxytocin is produced in the hypothalamus, a chemically identical synthetic version is widely used in clinical settings.[6][7] This guide provides a detailed comparison of synthetic and natural oxytocin, focusing on their physicochemical properties, biological activity, and the experimental methodologies used for their evaluation. Although the chemical structures are identical, the mode of administration of synthetic oxytocin can lead to different physiological effects compared to the pulsatile release of the natural hormone.[6][8]
Physicochemical and Performance Comparison
The primary difference between natural and synthetic oxytocin lies not in their chemical makeup, but in their origin and typical purity levels. Synthetic oxytocin, produced through controlled chemical processes like solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS), can achieve very high purity, often exceeding 99%.[9][10] In contrast, natural oxytocin extracted from biological sources would require extensive purification to remove contaminants and analogous peptides like vasopressin.[11]
| Parameter | Synthetic Oxytocin | Natural Oxytocin |
| Purity | Typically >99%[9] | Variable, requires extensive purification |
| Yield | High and scalable (e.g., 46.5% purification yield reported in one method)[9] | Low and difficult to scale |
| Biological Activity (Potency) | High, reported up to 560 IU/mg[9] | High, but dependent on purification |
| Consistency | High batch-to-batch consistency | Can vary between preparations |
| Cost | Generally lower due to scalable synthesis[9] | High due to extraction and purification challenges |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Oxytocin
This protocol outlines the manual synthesis of oxytocin using the Fmoc/tBu strategy on a solid support resin.[10]
a. Resin Swelling and First Amino Acid Coupling:
-
Swell Rink amide resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Drain the DMF.
-
Couple the first protected amino acid (Fmoc-Gly-OH) to the resin using a coupling agent like HBTU and a base such as DIPEA in DMF.
-
Agitate the reaction mixture for 2-4 hours.
-
Wash the resin with DMF.
b. Chain Elongation (Iterative Cycles):
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes, drain, and repeat. Wash thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Leu-OH) in DMF with HBTU and DIPEA. Add to the resin and agitate for 2 hours.
-
Wash the resin with DMF.
-
Repeat steps 1-3 for each subsequent amino acid in the oxytocin sequence (Pro, Cys(Trt), Asn(Trt), Gln(Trt), Ile, Tyr(tBu), Cys(Trt)).
c. Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the resin with dichloromethane (B109758) (DCM).
-
Prepare a cleavage cocktail of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIPS) (e.g., 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide with cold diethyl ether, centrifuge, and dry the pellet.
d. Cyclization and Purification:
-
Dissolve the linear peptide in a dilute aqueous solution at a slightly alkaline pH.
-
Induce disulfide bond formation by aeration or addition of an oxidizing agent (e.g., potassium ferricyanide).
-
Purify the cyclized oxytocin using reverse-phase high-performance liquid chromatography (RP-HPLC).
Oxytocin Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a ligand for the human oxytocin receptor (OTR).[12][13]
a. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Radioligand: [³H]Oxytocin.
-
Unlabeled Ligand: High concentration of unlabeled oxytocin for non-specific binding determination.
-
Test Compound: Serial dilutions of the synthetic oxytocin being tested.
-
Receptor Source: Membranes prepared from cells overexpressing the human OTR.
b. Assay Procedure (96-well plate format):
-
Total Binding Wells: Add 50 µL of Assay Buffer, 50 µL of [³H]Oxytocin solution, and 100 µL of diluted OTR membranes.
-
Non-specific Binding (NSB) Wells: Add 50 µL of unlabeled oxytocin, 50 µL of [³H]Oxytocin solution, and 100 µL of diluted OTR membranes.
-
Competition Binding Wells: Add 50 µL of the test compound dilution, 50 µL of [³H]Oxytocin solution, and 100 µL of diluted OTR membranes.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
c. Termination and Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold Wash Buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
d. Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Visualizations
Signaling Pathway of Oxytocin
The binding of oxytocin to its G-protein coupled receptor (OTR) primarily activates the Gq/11 protein, initiating the phospholipase C (PLC) signaling cascade.[1] This leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC), respectively.[2][12]
References
- 1. KEGG PATHWAY: Oxytocin signaling pathway - Homo sapiens (human) [kegg.jp]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. An overview of the oxytocin-oxytocin receptor signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sarahbuckley.com [sarahbuckley.com]
- 7. naturalwomanhood.org [naturalwomanhood.org]
- 8. Oxytocin and birth: the latest evidence - Dr Sara Wickham [sarawickham.com]
- 9. CN106589069B - A kind of preparation method of oxytocin - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. CN108721598B - Preparation method of oxytocin raw material, pharmaceutical composition and preparation thereof - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
In vivo validation of in vitro findings for Oxyline
An in-depth search for the compound "Oxyline" has not yielded specific in vitro or in vivo research findings under this name. The search results primarily point to unrelated substances such as Oxymetazoline (a nasal decongestant), highlighting a potential ambiguity in the requested topic.
To provide a relevant and accurate comparison guide, please specify the exact compound or therapeutic agent of interest. For example, providing a chemical name, drug class, or a reference to a specific publication would be beneficial.
Once the correct compound is identified, a comprehensive guide will be developed to address the following:
-
In Vitro Findings: A summary of the key experimental results obtained from cell-based assays, biochemical studies, and other laboratory-based models. This will include details on the mechanism of action, target engagement, and dose-response relationships.
-
In Vivo Validation: A detailed account of how the in vitro findings were tested in animal models or clinical trials. This will cover the experimental design, endpoints measured, and the correlation between in vitro and in vivo data.
-
Alternative Compounds: A comparative analysis of other agents in the same class or with similar therapeutic indications. This will involve a side-by-side comparison of their efficacy, safety, and mechanism of action, supported by experimental data.
-
Data Presentation: All quantitative data from both in vitro and in vivo studies will be organized into clear and concise tables for easy comparison of endpoints such as IC50, EC50, LD50, and other relevant metrics.
-
Experimental Protocols: Detailed methodologies for key experiments will be provided to ensure reproducibility and a thorough understanding of the presented data.
-
Visualizations: Signaling pathways, experimental workflows, and logical relationships will be illustrated using Graphviz diagrams to provide a clear visual representation of the underlying biological processes and experimental designs.
We look forward to your clarification to proceed with generating a high-quality, data-driven comparison guide.
Specificity of Oxymetazoline's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action and receptor specificity of Oxymetazoline (B75379), a common alpha-adrenergic agonist, with other alternatives. The information is intended to support research and drug development by offering a comprehensive overview of their interactions with adrenergic receptors, the subsequent signaling pathways, and the experimental methodologies used to determine these characteristics.
Mechanism of Action and Receptor Selectivity
Oxymetazoline is an imidazoline (B1206853) derivative that functions as a potent agonist at α-adrenergic receptors.[1][2] Its primary therapeutic effect, particularly as a nasal decongestant, stems from its ability to constrict blood vessels in the nasal mucosa by activating these receptors on vascular smooth muscle cells.[1] Oxymetazoline is a selective agonist for α1-adrenergic receptors and a partial agonist for α2-adrenergic receptors.[2]
The specificity of Oxymetazoline and its alternatives for different α-adrenergic receptor subtypes is a critical determinant of their therapeutic efficacy and side-effect profiles. The following tables summarize the available quantitative data on the binding affinities and functional potencies of Oxymetazoline and other commonly used alpha-adrenergic agonists.
Data Presentation
Table 1: Adrenergic Receptor Binding Affinities (Ki in µM) of Imidazoline Derivatives and Phenylephrine
| Compound | α1A | α1B | α1D | α2A | α2B | α2C | Reference |
| Xylometazoline (B1196259) | 0.05 | 0.30 | 0.15 | 0.88 | 1.7 | 0.19 | [3] |
Note: A lower Ki value indicates a higher binding affinity. Data for a comprehensive, directly comparative binding assay for all listed compounds across all subtypes is limited in the readily available literature. The data for Xylometazoline is presented as a key comparator.
Table 2: Functional Potency (EC50 in µM) of Xylometazoline
| Receptor Subtype | EC50 (µM) |
| α2B | 99 |
Note: This table reflects the concentration at which Xylometazoline produces half of its maximal effect at the α2B-adrenoceptor subtype.[4] Data on the functional potency of Oxymetazoline and other alternatives across all receptor subtypes is not consistently reported in a directly comparable format.
Qualitative Comparison of Receptor Selectivity:
-
Oxymetazoline: Shows a higher affinity for α1A-adrenoceptors compared to Xylometazoline, but a lower affinity for α2B-adrenoceptors.[5] It acts as a partial agonist at α1A-adrenoceptors and a full agonist at α2B-adrenoceptors, where it is more potent than Xylometazoline.[5]
-
Xylometazoline: A direct-acting alpha-adrenergic agonist with affinity for both α1- and α2-adrenoceptors.[6]
-
Naphazoline: A potent α-adrenergic receptor agonist that acts on both α1 and α2 subtypes.[7] It was identified as a selective compound for the high-affinity state of the α2A-adrenoceptor.[8]
-
Phenylephrine: A selective α1-adrenergic receptor agonist.[11]
Signaling Pathways
The activation of α1 and α2-adrenergic receptors by agonists like Oxymetazoline initiates distinct downstream signaling cascades.
α1-Adrenergic Receptor Signaling
α1-adrenergic receptors are coupled to Gq/11 proteins.[11][12] Agonist binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[12] The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of downstream targets and ultimately resulting in smooth muscle contraction.[12]
Caption: α1-Adrenergic Receptor Gq Signaling Pathway.
α2-Adrenergic Receptor Signaling
α2-adrenergic receptors are coupled to Gi/o proteins.[13][14] Upon agonist binding, the activated Gi protein inhibits the enzyme adenylyl cyclase.[13] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[13] Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn affects the phosphorylation state and activity of various downstream effector proteins, modulating cellular responses such as neurotransmitter release and smooth muscle contraction.[13]
Caption: α2-Adrenergic Receptor Gi Signaling Pathway.
Experimental Protocols
The following sections detail standardized methodologies for assessing the specificity of alpha-adrenergic agonists.
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor subtype.[15] It measures the ability of an unlabeled test compound (e.g., Oxymetazoline) to compete with a radiolabeled ligand for binding to the receptor.[15]
Experimental Workflow Diagram
Caption: Workflow for a Competitive Radioligand Binding Assay.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the adrenergic receptor subtype of interest in an ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.[16]
-
Wash the membrane pellet with a fresh assay buffer and resuspend it.[16]
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA assay).[16]
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound (e.g., Oxymetazoline) in the assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of a non-specific binding control.
-
Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.[16]
-
-
Initiate the binding reaction by adding the radioligand to all wells.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-90 minutes).[16]
-
-
Separation and Quantification:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[16]
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[16]
-
Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[16]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.[16]
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).[16]
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Functional Assay: Intracellular Calcium Mobilization
This assay measures the ability of an agonist to activate Gq-coupled receptors (like α1-adrenergic receptors) and trigger a downstream signaling event, such as the release of intracellular calcium.[17]
Experimental Workflow Diagram
Caption: Workflow for an Intracellular Calcium Mobilization Assay.
Detailed Methodology:
-
Cell Preparation:
-
Culture cells stably or transiently expressing the α1-adrenergic receptor subtype of interest in a multi-well plate.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. This often involves a 30-60 minute incubation at 37°C.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of the agonist (e.g., Oxymetazoline) in a suitable buffer.
-
Use a kinetic plate reader (e.g., a FlexStation or FLIPR) to measure the baseline fluorescence of the cells.
-
Add the different concentrations of the agonist to the wells and continue to monitor the fluorescence intensity over time.[17]
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each agonist concentration.
-
Plot the peak response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
-
By employing these and other experimental approaches, researchers can build a comprehensive profile of the specificity of Oxymetazoline and its alternatives, aiding in the development of more targeted and effective therapeutics.
References
- 1. What is the mechanism of Oxymetazoline Hydrochloride? [synapse.patsnap.com]
- 2. Oxymetazoline - Wikipedia [en.wikipedia.org]
- 3. immune-system-research.com [immune-system-research.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Alpha-adrenoceptor agonistic activity of oxymetazoline and xylometazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Comparison of ligand binding affinities at human I1-imidazoline binding sites and the high affinity state of alpha-2 adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (+-)-Tetrahydrozoline | C13H16N2 | CID 5419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Recent progress in alpha1-adrenergic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 13. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 14. diva-portal.org [diva-portal.org]
- 15. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 16. benchchem.com [benchchem.com]
- 17. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Experiments Involving Oxymetazoline and Other Vasoconstrictors
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides an objective comparison of the performance of Oxymetazoline (B75379), a common alpha-adrenergic agonist, with other alternatives, supported by experimental data. The focus is on the methodologies and data that contribute to the reproducibility of vasoconstrictor effect assessments.
Comparative Efficacy and Duration of Action
Oxymetazoline is a widely used topical decongestant that acts as a vasoconstrictor on nasal mucosal blood vessels, thereby relieving nasal congestion.[1] Its efficacy and duration of action have been compared to other imidazolines, such as Xylometazoline, and other vasoconstrictors like Phenylephrine.
| Vasoconstrictor Agent | Typical Concentration | Duration of Action (hours) | Onset of Action | Key Findings from Comparative Studies |
| Oxymetazoline | 0.05% | Up to 12[2][3][4] | Within 15 minutes[3] | Demonstrates a longer duration of action compared to Xylometazoline.[2] In some studies, it has shown a significantly lower risk of rebound congestion compared to Xylometazoline.[3] MRI studies have confirmed a significant reduction in nasal turbinate volume for up to 12 hours.[5] |
| Xylometazoline | 0.05% - 0.1% | 8 - 10[2][4] | Rapid, within minutes | Efficacy is comparable to Oxymetazoline in the short term, though with a shorter duration of action.[6] Some studies indicate a higher incidence of rebound congestion with prolonged use compared to Oxymetazoline.[3] |
| Phenylephrine | 0.25% - 1% | Shorter-acting | Rapid | In a study on functional endoscopic sinus surgery in children, Oxymetazoline was found to be a preferable vasoconstrictor over Phenylephrine, with better visualization and less bleeding.[7] |
| Naphazoline | 0.01% - 0.1% | Up to 6[4] | Rapid | While effective, its duration of action is shorter than that of Oxymetazoline and Xylometazoline.[6] |
Experimental Protocols for Assessing Vasoconstrictor Effects
The reproducibility of experiments involving vasoconstrictors is highly dependent on standardized and objective measurement techniques. The following are key experimental protocols cited in the literature.
1. Vasoconstrictor Assay (Skin Blanching Method)
This is a widely accepted method for determining the potency and duration of action of topically applied vasoconstrictors by measuring the degree of skin blanching (pallor) they induce.[4]
-
Subject Selection: Healthy adult volunteers with no history of skin diseases.
-
Site Selection and Baseline Measurement: Test sites are marked on the volar aspect of the forearms. Baseline skin color is measured using a chromameter.
-
Product Application: A standardized amount of the vasoconstrictor formulation is applied to the designated test sites. Control sites receive a placebo.
-
Time-point Measurements: The degree of skin blanching is measured at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12 hours) after application using a chromameter.
-
Data Analysis: The change in skin color from baseline is calculated at each time point. The duration of action is determined by the time it takes for the skin color to return to baseline.
2. Rhinomanometry and Acoustic Rhinometry
These objective methods are used to assess the efficacy of nasal decongestants by measuring changes in nasal patency.[4] Studies have shown that these measurements are reproducible.[1]
-
Subject Selection: Subjects with nasal congestion, which can be induced by allergens or histamine (B1213489) challenge.
-
Baseline Measurement: Baseline nasal airflow and resistance (Rhinomanometry) and nasal cavity volume and cross-sectional area (Acoustic Rhinometry) are measured.
-
Drug Administration: A standardized dose of the nasal vasoconstrictor is administered to each nostril.
-
Post-Dose Measurements: Measurements are repeated at various time points after drug administration to determine the onset and duration of the decongestant effect.
-
Data Analysis: Changes in nasal airflow, resistance, volume, and cross-sectional area from baseline are calculated to quantify the decongestant effect and its duration.
A randomized, double-blind, placebo-controlled trial in normal subjects demonstrated that these methods can reliably detect the effects of nasally vasoactive drugs with low variability.[8]
3. Magnetic Resonance Imaging (MRI)
MRI has been used as a robust and repeatable technique to assess the effects of nasal decongestants on the volume of nasal turbinates.[5]
-
Subject Selection: Healthy volunteers.
-
Baseline Measurement: Baseline MRI scans of the nasal passages are taken to determine the initial volume of the nasal turbinates.
-
Drug Administration: A standardized dose of the nasal vasoconstrictor is administered.
-
Post-Dose Measurements: MRI scans are repeated at specified time points (e.g., 1, 8, 10, 11, and 12 hours) to measure changes in turbinate volume.
-
Data Analysis: The change in turbinate volume from baseline is calculated to quantify the decongestant effect and its duration.
Signaling Pathways
Topical vasoconstrictors like Oxymetazoline primarily exert their effects by activating α-adrenergic receptors on vascular smooth muscle cells, leading to vasoconstriction.[1][9][10] Oxymetazoline is a selective agonist at α1-adrenergic receptors and a partial agonist at α2-adrenergic receptors.[9][11]
Conclusion
The reproducibility of experiments with vasoconstrictors like Oxymetazoline is achievable through the use of standardized and objective measurement techniques such as vasoconstrictor assays, rhinomanometry, acoustic rhinometry, and MRI. Comparative studies indicate that while several vasoconstrictors are effective, Oxymetazoline often exhibits a longer duration of action. For drug development professionals, understanding the nuances of these experimental protocols and the underlying signaling pathways is crucial for designing robust and reproducible studies.
References
- 1. The nasal airways response in normal subjects to oxymetazoline spray: randomized double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. benchchem.com [benchchem.com]
- 5. Effectiveness of 0.05% oxymetazoline (Vicks Sinex Micromist®) nasal spray in the treatment of objective nasal congestion demonstrated to 12 h post-administration by magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of vasoconstrictors for functional endoscopic sinus surgery in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The nasal airways response in normal subjects to oxymetazoline spray: randomized double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxymetazoline - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Oxymetazoline Hydrochloride? [synapse.patsnap.com]
Safety Operating Guide
Navigating the Ambiguities of Chemical Disposal: A Procedural Guide for "Oxyline"
The proper disposal of any chemical is paramount to ensuring laboratory safety and environmental protection. When encountering a substance referred to as "Oxyline," researchers must first address the critical issue of precise identification. The name "Oxyline" is ambiguous and could refer to a variety of chemical products, each with unique hazardous properties and disposal requirements. Misidentification can lead to dangerous chemical reactions, environmental contamination, and regulatory non-compliance.[1][2][3] This guide provides a procedural framework for the safe and compliant disposal of any laboratory chemical, using the "Oxyline" ambiguity as a case study.
Immediate Safety and Identification
Before any handling or disposal, the absolute priority is to positively identify the chemical . This is a foundational step in ensuring the safety of all personnel and the environment.[2][3]
Step 1: Locate the Safety Data Sheet (SDS)
The Safety Data Sheet is the most critical document for chemical safety and disposal information.[4][5][6] Manufacturers and suppliers are legally required to provide an SDS for their products.[3][7] You can typically find the SDS through the following methods:
-
Manufacturer's Website: Search the website of the company that supplied the chemical.[7][8][9]
-
Online Databases: Several online resources aggregate SDSs from various manufacturers.[7][10]
-
Contact the Supplier: If you cannot find the SDS online, contact the supplier directly to request a copy.[8]
Step 2: Key Information within the SDS
Once you have the correct SDS, several sections will provide the necessary information for proper disposal.[5][6][11][12] Pay close attention to:
-
Section 2: Hazard(s) Identification: This section details the risks associated with the chemical.[5][12]
-
Section 7: Handling and Storage: Provides guidance on safe handling practices and storage requirements, which are crucial for managing waste accumulation.[6][12]
-
Section 8: Exposure Controls/Personal Protection: Specifies the necessary Personal Protective Equipment (PPE) such as gloves, safety glasses, and lab coats.[5]
-
Section 13: Disposal Considerations: This is the primary section detailing how to dispose of the chemical waste in a safe and environmentally compliant manner.[5][6]
General Laboratory Chemical Disposal Protocol
After consulting the SDS and understanding the specific hazards and disposal requirements, follow these general steps for chemical waste disposal.
Step-by-Step Disposal Procedure:
-
Wear Appropriate PPE: Always wear the personal protective equipment specified in Section 8 of the SDS.
-
Segregate Waste: Do not mix different chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[13][14] Improper mixing can lead to hazardous reactions.
-
Use a Compatible Waste Container: Collect the "Oxyline" waste in a container that is chemically compatible with the substance. The container must be in good condition and have a secure, leak-proof lid.[14]
-
Label the Waste Container: Clearly label the container with "Hazardous Waste" and the full chemical name as it appears on the SDS.[13][14] Include the date of accumulation.
-
Store Waste Appropriately: Store the waste container in a designated, secure area, away from incompatible materials, as guided by the SDS and institutional protocols.[13]
-
Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) office is the primary resource for guidance on waste disposal and for arranging waste pickup.[15][16][17] They will provide specific instructions and ensure that the waste is disposed of by a licensed hazardous waste contractor.
Crucially, never dispose of chemical waste down the drain or in the regular trash unless explicitly approved by your EHS office. [18][19]
Data Presentation
Since "Oxyline" is not a uniquely identified chemical, no specific quantitative data can be provided. However, when you locate the correct SDS, you should extract and summarize key quantitative information for quick reference. The table below serves as a template for the data you should compile.
| Property | Value (from SDS) | Notes |
| pH | As a solution (if applicable) | |
| Flash Point | Important for fire hazard assessment | |
| Boiling Point | Relevant for understanding volatility | |
| LD50 (Oral, Dermal, etc.) | Indicates acute toxicity | |
| Permissible Exposure Limit (PEL) | Occupational exposure limit | |
| Reportable Quantity (RQ) | The amount that requires reporting if released into the environment |
Experimental Protocols
Disposal procedures are not typically presented as "experimental protocols." They are safety and regulatory compliance procedures. The step-by-step guidance provided in this document, based on information from the chemical's SDS and institutional EHS guidelines, constitutes the protocol for safe disposal.
Mandatory Visualization
The following diagram illustrates the logical workflow for ensuring the proper and safe disposal of any laboratory chemical.
Caption: Workflow for Safe Laboratory Chemical Disposal.
References
- 1. cleanmanagement.com [cleanmanagement.com]
- 2. 908devices.com [908devices.com]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. Safety Data Sheets » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 5. Safety Data Sheets (SDS) Explained [blink.ucsd.edu]
- 6. Understanding Chemical Safety Data Sheets (SDS) [bigclean.com.au]
- 7. sbnsoftware.com [sbnsoftware.com]
- 8. Finding Safety Data Sheets [fishersci.com]
- 9. Safety Data Sheets (SDSs) | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. Easy SDS Guide: What are the 16 Sections of Safety Data Sheets - Avery Blog [avery.com]
- 13. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 14. benchchem.com [benchchem.com]
- 15. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 16. Hazardous Waste | Environmental Health & Safety [ehs.utk.edu]
- 17. Laboratory – Environmental Health and Safety [ehs.ncsu.edu]
- 18. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 19. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling Oxyline
Essential Safety and Handling Guide for Oxyline
Hazard Assessment and Chemical Properties
Oxyline is identified as a steroid glycoside with the molecular formula C50H80O17.[1] While specific toxicity data is not available, many steroid glycosides are biologically active and should be handled with care. In the absence of specific data, it is prudent to treat Oxyline as a potentially hazardous substance. An analogous compound, "Oxiline H," is known to cause skin and respiratory irritation.[2] Other complex organic compounds can be toxic if swallowed, cause allergic skin reactions, serious eye damage, and may have reproductive toxicity.[3][4][5]
| Property | Data |
| Chemical Name | Oxyline |
| Molecular Formula | C50H80O17 |
| Molecular Weight | 953.2 g/mol |
| Physical Form | Assumed to be a solid powder |
| Known Hazards | Specific hazards are not well-documented. Treat as a chemical with unknown toxicity. |
| Incompatible Materials | Strong oxidizing agents, strong acids.[2] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling Oxyline to prevent skin, eye, and respiratory exposure.[6][7]
| Protection Level | Required PPE | Specifications |
| Skin Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always use two pairs (double-gloving). |
| Lab Coat/Gown | A disposable, solid-front gown is preferred to prevent contamination of personal clothing. | |
| Eye and Face Protection | Safety Goggles | Must provide a complete seal around the eyes to protect from dust and splashes. |
| Face Shield | To be worn over safety goggles when there is a significant risk of splashes or aerosol generation. | |
| Respiratory Protection | Respirator | A NIOSH-approved N95 or higher-rated respirator is essential to prevent inhalation of the powder. |
Operational Plan for Handling Oxyline
A systematic workflow is critical to ensure safety during the handling of Oxyline. This involves preparation, handling, and post-handling procedures.
3.1. Preparation
-
Designated Area: All handling of Oxyline should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any dust or aerosols.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are within the designated area.
-
Pre-weighing: If possible, pre-weigh the required amount of Oxyline in a closed container to minimize the time the container is open.
3.2. Handling
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Weighing and Transfer: When weighing and transferring Oxyline powder, do so slowly and carefully to avoid creating dust. Use a spatula and a weighing paper or boat.
-
In Solution: Once Oxyline is in solution, the risk of inhalation is reduced, but skin and eye protection are still crucial.
3.3. Post-Handling and Decontamination
-
Clean-up: Decontaminate all surfaces and equipment that may have come into contact with Oxyline using an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first, followed by the gown, face shield, goggles, and inner gloves. The respirator should be removed last after leaving the handling area.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of Oxyline and contaminated materials is essential to protect personnel and the environment.[8][9]
4.1. Waste Segregation
-
Solid Waste: All solid waste contaminated with Oxyline, including gloves, gowns, weighing papers, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing Oxyline should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container for hazardous chemical waste.
4.2. Waste Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Oxyline," and the approximate concentration and quantity.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Collection: Arrange for the collection of hazardous waste through your institution's EHS department. Do not pour any Oxyline waste down the drain.[8][9]
Experimental Protocols
As no specific experimental protocols involving Oxyline were cited, a general protocol for preparing a stock solution is provided below as an example of a common laboratory procedure.
Protocol: Preparation of a 10 mM Oxyline Stock Solution
-
Calculate Mass: Determine the mass of Oxyline needed to prepare the desired volume of a 10 mM stock solution (Molar Mass = 953.2 g/mol ).
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weigh Oxyline: In a chemical fume hood, carefully weigh the calculated mass of Oxyline onto a weighing paper.
-
Transfer to Vial: Transfer the weighed Oxyline into an appropriately sized vial.
-
Add Solvent: Add the desired solvent (e.g., DMSO) to the vial to achieve a final concentration of 10 mM.
-
Dissolve: Cap the vial and vortex or sonicate until the Oxyline is completely dissolved.
-
Label and Store: Clearly label the vial with the chemical name, concentration, solvent, and date of preparation. Store at the appropriate temperature, protected from light.
-
Decontaminate and Dispose: Decontaminate the work area and dispose of all contaminated materials as per the disposal plan.
Visualizations
References
- 1. Oxyline | C50H80O17 | CID 195722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rescoproducts.com [rescoproducts.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. angenechemical.com [angenechemical.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. realsafety.org [realsafety.org]
- 8. benchchem.com [benchchem.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
